2-Difluoromethoxy-naphthalene-1-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(difluoromethoxy)naphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYFVIYUNAEOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80395-32-0 | |
| Record name | 2-(difluoromethoxy)naphthalene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the formylation of 2-naphthol to yield the key intermediate, 2-hydroxy-naphthalene-1-carbaldehyde, followed by the difluoromethylation of the hydroxyl group. This guide details the experimental protocols for these transformations, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a straightforward two-step sequence. The initial step involves the introduction of a formyl group onto the C1 position of 2-naphthol. Two common and effective methods for this transformation are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction. The subsequent step is the conversion of the phenolic hydroxyl group of the resulting 2-hydroxy-naphthalene-1-carbaldehyde into a difluoromethoxy group. A modern and reliable method for this difluoromethylation utilizes sodium chlorodifluoroacetate.
Caption: Overall synthetic pathway.
Step 1: Formylation of 2-Naphthol
The introduction of a formyl group at the C1 position of 2-naphthol is a critical first step. Below are two established methods to achieve this transformation.
Method A: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[1][2] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This electrophilic species then reacts with 2-naphthol to yield the desired aldehyde after aqueous workup.
2.1.1. Vilsmeier-Haack Reaction Pathway
Caption: Vilsmeier-Haack reaction pathway.
2.1.2. Experimental Protocol: Vilsmeier-Haack Formylation
A general procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic substrate is as follows.[1]
-
To a solution of the substrate (e.g., 2-naphthol, 1.0 equiv) in DMF, add phosphorus oxychloride (1.5 equiv) at 0 °C.
-
Allow the reaction mixture to stir at room temperature for an appropriate time (e.g., 6.5 hours).
-
Cool the reaction mixture to 0 °C and add a solution of sodium acetate (5.6 equiv) in water.
-
Stir for a short period (e.g., 10 minutes) at 0 °C.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the aldehyde.
2.1.3. Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | ~77% (for a general substrate) | [1] |
Method B: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[3][4] The reaction proceeds via the in-situ generation of dichlorocarbene, which acts as the electrophile.[3]
2.2.1. Reimer-Tiemann Reaction Pathway
Caption: Reimer-Tiemann reaction pathway.
2.2.2. Experimental Protocol: Reimer-Tiemann Formylation of 2-Naphthol [5]
-
In a three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel, place 2-naphthol (0.69 mol) and 95% ethanol (300 g).
-
Start stirring and rapidly add a solution of sodium hydroxide (5 moles) in water (415 g).
-
Heat the resulting solution to 70–80 °C on a steam bath.
-
Begin the dropwise addition of chloroform (1.1 moles). The reaction is initiated by the formation of a deep blue color.
-
Add the chloroform at a rate that maintains gentle refluxing (addition time of 1 to 1.5 hours).
-
Continue stirring for 1 hour after the chloroform addition is complete.
-
Remove the ethanol and excess chloroform by distillation from a steam bath.
-
Acidify the residue with hydrochloric acid until it is acidic to Congo red paper.
-
Separate the dark oil that forms, wash it several times with hot water.
-
Purify the oil by vacuum distillation (boiling point 163–166 °C at 8 mm).
-
Recrystallize the solidified distillate from ethanol.
2.2.3. Quantitative Data
| Parameter | Value | Reference |
| Yield | 38–48% | [5] |
| Melting Point | 79–80 °C | [5] |
Step 2: Difluoromethylation of 2-Hydroxy-naphthalene-1-carbaldehyde
The conversion of the phenolic hydroxyl group to a difluoromethoxy group is the final step in the synthesis. A reliable and operationally simple method involves the use of sodium chlorodifluoroacetate as a difluorocarbene precursor.
Difluoromethylation Reaction Pathway
Caption: Difluoromethylation reaction pathway.
Experimental Protocol: Difluoromethylation with Sodium Chlorodifluoroacetate
The following is a general and robust procedure for the difluoromethylation of phenols.
-
In a reaction vessel, dissolve 2-hydroxy-naphthalene-1-carbaldehyde (1.0 equiv) in a suitable solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate or cesium carbonate (2.0-3.0 equiv), to the solution.
-
Add sodium chlorodifluoroacetate (2.0-3.0 equiv).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Quantitative and Analytical Data
Table of Expected Analytical Data:
| Analysis | Expected Observations |
| Appearance | Solid |
| ¹H NMR | Aromatic protons, an aldehyde proton, and a characteristic triplet for the -OCHF₂ group. |
| ¹³C NMR | Aromatic carbons, a carbonyl carbon, and a triplet for the -OCHF₂ carbon due to C-F coupling. |
| ¹⁹F NMR | A doublet for the two equivalent fluorine atoms coupled to the proton of the -OCHF₂ group. |
| IR Spectroscopy | Characteristic peaks for C=O (aldehyde), C-O-C (ether), and C-F bonds, as well as aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (C₁₂H₈F₂O₂ = 222.19 g/mol ). |
Experimental Workflow Visualization
Caption: General experimental workflow.
Conclusion
The synthesis of this compound can be reliably achieved in two steps from readily available 2-naphthol. Both the Vilsmeier-Haack and Reimer-Tiemann reactions are viable for the initial formylation, with the Vilsmeier-Haack reaction potentially offering higher yields. The subsequent difluoromethylation of the intermediate phenol is effectively carried out using sodium chlorodifluoroacetate. This guide provides the necessary procedural details and expected outcomes to aid researchers in the successful synthesis and characterization of this important fluorinated building block.
References
A Comprehensive Technical Guide to 2-Difluoromethoxy-naphthalene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Difluoromethoxy-naphthalene-1-carbaldehyde is a fluorinated aromatic aldehyde built upon a naphthalene scaffold. The introduction of the difluoromethoxy group (-OCHF₂) is a key structural feature, as fluorine substitution is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. This strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. The naphthalene core itself is a privileged structure found in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides a detailed overview of the known properties, synthesis, and potential biological significance of this compound to support its application in research and drug development.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 80395-32-0 | [2] |
| Molecular Formula | C₁₂H₈F₂O₂ | [2][3] |
| Molecular Weight | 222.19 g/mol | [2][3] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | - |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | Aromatic protons (naphthalene ring): δ 7.5-9.0 ppm; Aldehyde proton (-CHO): δ 9.5-10.5 ppm; Difluoromethoxy proton (-OCHF₂): triplet, δ 6.5-7.5 ppm. |
| ¹³C NMR | Aldehyde carbonyl carbon: δ 190-200 ppm; Aromatic carbons: δ 110-150 ppm; Difluoromethoxy carbon (-OCHF₂): triplet, δ 110-120 ppm. |
| FT-IR | C=O stretch (aldehyde): 1680-1710 cm⁻¹; C-O-C stretch: 1200-1300 cm⁻¹; C-F stretch: 1000-1100 cm⁻¹; Aromatic C-H stretch: 3000-3100 cm⁻¹. |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar naphthaldehyde derivatives. A common approach involves the formylation of a difluoromethoxylated naphthalene precursor. One such general method is the Reimer-Tiemann reaction, which introduces a formyl group onto a phenolic substrate.
Representative Experimental Protocol: Synthesis via Formylation
This protocol is a representative example based on the synthesis of similar hydroxy-naphthaldehydes and should be adapted and optimized for the specific substrate.
Reaction Scheme:
Caption: General synthetic scheme for the formylation of a naphthalene derivative.
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(difluoromethoxy)naphthalene in a suitable solvent such as ethanol.
-
Addition of Base: Add an aqueous solution of a strong base, for example, sodium hydroxide, to the flask.
-
Addition of Formylating Agent: While stirring vigorously, add chloroform dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., HCl) to neutralize the excess base and protonate the product.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Biological Activity and Potential Applications
While direct biological studies on this compound are scarce, the broader class of naphthalene derivatives has shown significant promise in drug discovery, particularly in oncology.
A recent study highlighted a naphthalene-based diarylamide containing a difluoromethoxy group as a potent pan-Raf kinase inhibitor with significant anti-melanoma activity.[4] This compound was shown to inhibit both wild-type and mutant forms of B-Raf, a key protein in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway leads to cell cycle arrest and apoptosis.
Given the structural similarities, it is plausible that this compound could serve as a valuable scaffold or intermediate for the development of novel anticancer agents targeting similar pathways.
Hypothetical Signaling Pathway Involvement
Based on the activity of a structurally related compound, a potential mechanism of action for derivatives of this compound could involve the inhibition of the Raf/MEK/ERK signaling cascade.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative of this compound.
Safety and Handling
Detailed toxicological data for this compound are not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound represents an interesting chemical entity with potential applications in medicinal chemistry and materials science. Its fluorinated naphthalene structure suggests that it could be a valuable building block for the synthesis of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic methodologies, and explore its biological activities and potential mechanisms of action. This guide provides a foundational understanding to aid researchers in their future investigations of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Naphthaldehyde(66-99-9) 1H NMR spectrum [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Difluoromethoxy-naphthalene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 2-Difluoromethoxy-naphthalene-1-carbaldehyde. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Chemical Identity and Physical Properties
This compound is a naphthalene derivative characterized by the presence of a difluoromethoxy group at the second position and a carbaldehyde group at the first position of the naphthalene ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 80395-32-0 |
| Molecular Formula | C₁₂H₈F₂O₂[1] |
| Molecular Weight | 222.19 g/mol [1] |
| IUPAC Name | 2-(difluoromethoxy)naphthalene-1-carbaldehyde |
| Canonical SMILES | O=CC1=C(OC(F)F)C=CC2=CC=CC=C21 |
| InChI | InChI=1S/C12H8F2O2/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-7,12H |
Table 2: Physical Properties
| Property | Value |
| Physical State | Liquid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Specific quantitative data not available. Expected to have low solubility in water and be soluble in organic solvents like chloroform and methanol, similar to other naphthaldehyde derivatives. |
Spectral Data
The following spectral data, while not explicitly assigned to this compound in the source, corresponds to a compound with the expected spectroscopic characteristics.
Table 3: NMR Spectral Data
| Nucleus | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |
| ¹H NMR (400 MHz, CDCl₃) | 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H) | |
| ¹³C NMR (101 MHz, CDCl₃) | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) | |
| ¹⁹F NMR (376 MHz, CDCl₃) | -102.4 |
Chemical Synthesis
-
Difluoromethylation of 2-hydroxy-1-naphthaldehyde: The starting material, 2-hydroxy-1-naphthaldehyde, would be reacted with a difluoromethylating agent. A common method for this transformation is the use of chlorodifluoromethane (Freon 22) in the presence of a base.
-
Formylation of 2-(difluoromethoxy)naphthalene: An alternative route could involve the formylation of 2-(difluoromethoxy)naphthalene.
Hypothetical Experimental Protocol (Based on general procedures):
Step 1: Synthesis of 2-(difluoromethoxy)naphthalene
-
To a solution of 2-naphthol in a suitable polar aprotic solvent (e.g., DMF), a strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred until the evolution of hydrogen gas ceases.
-
Chlorodifluoromethane gas is then bubbled through the solution at a controlled rate while maintaining the temperature.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Formylation of 2-(difluoromethoxy)naphthalene
-
The purified 2-(difluoromethoxy)naphthalene is then subjected to a formylation reaction, such as the Vilsmeier-Haack reaction.
-
The substrate is treated with a mixture of phosphorus oxychloride and dimethylformamide at a controlled temperature.
-
After the reaction is complete, the mixture is poured onto ice and neutralized with a base.
-
The product, this compound, is then extracted, washed, dried, and purified, typically by column chromatography.
Note: This is a generalized protocol and would require optimization for specific reaction conditions, stoichiometry, and purification methods.
Biological Activity and Signaling Pathway
Naphthalene derivatives containing a difluoromethoxy group have been identified as potent inhibitors of Raf kinases, playing a role in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
MAPK/ERK Signaling Pathway and the Role of Pan-Raf Inhibitors:
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduce signals from the cell surface to the nucleus.[2][3][4][5][6] The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK, e.g., RAF), a MAP kinase kinase (MAPKK, e.g., MEK), and a MAP kinase (MAPK, e.g., ERK).
In many cancers, mutations in the BRAF gene lead to a constitutively active RAF kinase, which results in uncontrolled cell growth. Pan-Raf inhibitors are designed to inhibit multiple forms of the RAF kinase, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.
Below is a diagram illustrating the MAPK signaling pathway and the point of intervention for pan-RAF/MEK inhibitors.
Caption: MAPK Signaling Pathway and Inhibition.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care. It is presumed to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and does not constitute a certification of the safety or efficacy of the described compound. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. scbt.com [scbt.com]
- 2. vjoncology.com [vjoncology.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Elucidation of the Structure of 2-Difluoromethoxy-naphthalene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive approach to the synthesis and structural elucidation of the novel compound, 2-difluoromethoxy-naphthalene-1-carbaldehyde. In the absence of published experimental data for this specific molecule, this document outlines a proposed synthetic pathway and predicts the expected spectroscopic characteristics based on established chemical principles and data from analogous structures. Detailed experimental protocols are provided to guide researchers in the practical aspects of its characterization.
Proposed Synthesis
The synthesis of this compound can be logically approached from the readily available starting material, 2-hydroxy-1-naphthaldehyde. The key transformation is the difluoromethylation of the phenolic hydroxyl group. Several methods for the difluoromethylation of phenols have been reported in the literature. A robust and accessible method involves the use of sodium chlorodifluoroacetate as a difluorocarbene precursor.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-1-naphthaldehyde (1.0 eq), sodium chlorodifluoroacetate (2.0-3.0 eq), and cesium carbonate (1.5 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous N,N-dimethylformamide (DMF) and a small amount of water.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Predicted Spectroscopic Data and Structure Elucidation
The following sections detail the predicted spectroscopic data that are crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For the target compound, ¹H, ¹³C, and ¹⁹F NMR spectra will be informative.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | s | 1H | Aldehyde-H | The aldehyde proton is highly deshielded and typically appears as a singlet. |
| ~8.2-8.0 | m | 2H | Ar-H | Protons on the naphthalene ring adjacent to the carbonyl and in peri position are expected to be downfield. |
| ~7.8-7.4 | m | 4H | Ar-H | Remaining aromatic protons on the naphthalene ring. |
| ~6.8 | t | 1H | OCHF₂-H | The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | C=O | The aldehyde carbonyl carbon is typically found in this region. |
| ~155-150 | Ar-C-O | The aromatic carbon attached to the difluoromethoxy group. |
| ~138-120 | Ar-C | Aromatic carbons of the naphthalene ring. |
| ~115 (t) | OCF₂ | The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. |
Table 3: Predicted ¹⁹F NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -80 to -90 | d | OCF₂ | The two fluorine atoms of the difluoromethoxy group will be equivalent and will be split into a doublet by the adjacent proton. |
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use standard acquisition parameters.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A fluorine-containing reference standard may be used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will help identify the key functional groups present in the molecule.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3050 | Medium | Aromatic C-H | Stretching |
| ~2850, ~2750 | Medium | Aldehyde C-H | Stretching (Fermi resonance doublet) |
| ~1690 | Strong | C=O (Aldehyde) | Stretching |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C | Stretching |
| ~1250-1050 | Strong | C-F | Stretching |
| ~1200-1100 | Strong | Ar-O-C | Asymmetric Stretching |
-
Sample Preparation: The spectrum can be acquired using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty accessory.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Rationale |
| 222 | [M]⁺˙ | Molecular ion peak. |
| 221 | [M-H]⁺ | Loss of the aldehydic proton. |
| 193 | [M-CHO]⁺ | Loss of the formyl group. |
| 171 | [M-CHF₂]⁺ | Loss of the difluoromethyl radical. |
| 143 | [C₁₀H₇O]⁺ | Subsequent loss of CO from the [M-CHF₂]⁺ fragment. |
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI) to observe the molecular ion and fragmentation patterns, respectively.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Logical Workflow for Structure Elucidation
The overall process for confirming the structure of this compound is a logical progression from synthesis to comprehensive spectroscopic analysis.
Caption: Logical workflow for the synthesis and structural elucidation of this compound.
spectroscopic data of 2-Difluoromethoxy-naphthalene-1-carbaldehyde (NMR, IR, MS)
Spectroscopic Analysis of Novel Aromatic Aldehydes: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution.[1] It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For a compound like 2-Difluoromethoxy-naphthalene-1-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR experiments would be crucial.
Table 1: Predicted NMR Data for this compound
While experimental data is unavailable, the following table outlines the expected signals based on the structure of the molecule.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aldehyde-H | 9.5 - 10.5 | s | 1H | CHO |
| Naphthyl-H | 7.0 - 9.0 | m | 6H | Ar-H |
| Difluoromethoxy-H | 6.5 - 7.5 | t | 1H | OCHF₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl-C | 185 - 195 | CHO |
| Naphthyl-C | 110 - 140 | Ar-C |
| Difluoromethoxy-C | 110 - 120 (t) | OCHF₂ |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Difluoromethoxy-F | -80 to -120 | d | OCHF₂ |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-20 mg of the purified solid sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.[1]
-
Transfer the solution to a clean 5 mm NMR tube.
-
Wipe the outside of the NMR tube to remove any contaminants before inserting it into the spectrometer.[2]
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2]
-
Shim the magnetic field to optimize its homogeneity and improve the resolution of the spectra.[2]
-
Tune the probe to the desired nucleus (¹H, ¹³C, ¹⁹F).
-
Acquire the NMR spectrum using appropriate pulse sequences and acquisition parameters.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] For this compound, key vibrational modes for the aldehyde, aromatic ring, and difluoromethoxy group would be expected.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| C=O (Aldehyde) | 1690 - 1740 | Stretching |
| C-H (Aldehyde) | 2720 - 2820 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-O (Ether) | 1000 - 1300 | Stretching |
| C-F | 1000 - 1400 | Stretching |
Experimental Protocol for IR Spectroscopy
Sample Preparation (for solid samples):
-
Ensure the sample is dry to avoid interference from water.
-
For the Attenuated Total Reflectance (ATR) method, a small amount of the solid sample is placed directly on the ATR crystal.
-
For the KBr pellet method, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
For the thin film method, dissolve the solid in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder (or with the pure solvent if in solution).[4]
-
Place the prepared sample in the IR spectrometer.
-
Acquire the IR spectrum. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.[3]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[5] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Comment |
| [M]⁺ | 222.04 | Molecular Ion |
| [M-H]⁺ | 221.04 | Loss of a hydrogen atom |
| [M-CHO]⁺ | 193.05 | Loss of the formyl group |
| [C₁₀H₇O]⁺ | 143.05 | Fragment of the naphthyl group |
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be low to avoid saturating the detector.
Data Acquisition:
-
The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[6] Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[6]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[7]
-
The detector records the abundance of each ion, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical compound.
References
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 4. mmrc.caltech.edu [mmrc.caltech.edu]
- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
An In-depth Technical Guide to Potential Research Areas for 2-Difluoromethoxy-naphthalene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Difluoromethoxy-naphthalene-1-carbaldehyde is a naphthalene-based organic compound featuring a difluoromethoxy group at the 2-position and a carbaldehyde (formyl) group at the 1-position of the naphthalene ring. The unique combination of the electron-withdrawing and lipophilic difluoromethoxy group with the reactive aldehyde functionality on a rigid naphthalene scaffold makes this molecule a promising, yet underexplored, building block for the development of novel therapeutic agents, functional materials, and chemical probes.
The naphthalene core is a well-established pharmacophore found in numerous FDA-approved drugs, imparting favorable pharmacokinetic properties. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries. The difluoromethoxy group is an increasingly popular substituent in medicinal chemistry, often considered a bioisostere of a hydroxyl or thiol group, but with significantly altered lipophilicity and metabolic stability.[1][2] This guide outlines potential research avenues for this compound, providing detailed experimental protocols and predicted analytical data to facilitate its investigation.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₂O₂ | Calculated |
| Molecular Weight | 222.19 g/mol | Calculated |
| CAS Number | 80395-32-0 | Vendor Information |
Table 2: Predicted Spectroscopic Data (based on analogs)
| Technique | Predicted Chemical Shifts / Bands | Analog Compound(s) Used for Prediction |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5-10.8 (s, 1H, -CHO), 8.2-8.4 (d, 1H, Ar-H), 7.9-8.1 (d, 1H, Ar-H), 7.6-7.8 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 6.8-7.2 (t, 1H, -OCF₂H, J ≈ 72-76 Hz) | 2-Methoxy-1-naphthaldehyde[3][4], General difluoromethoxy chemical shifts |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190-195 (C=O), 155-160 (C-OCF₂H), 115-135 (aromatic carbons), 113-118 (t, -OCF₂H, J ≈ 255-265 Hz) | 2-Methoxy-1-naphthaldehyde[5][6], General difluoromethoxy chemical shifts |
| IR (KBr) | 3050-3100 cm⁻¹ (Ar C-H), 2850-2950 cm⁻¹ (Aldehyde C-H), 1680-1700 cm⁻¹ (C=O stretch), 1500-1600 cm⁻¹ (Ar C=C), 1000-1200 cm⁻¹ (C-F stretch) | 2-Methoxy-1-naphthaldehyde[6][7] |
| Mass Spec. (EI) | m/z 222 (M⁺), 193, 165, 115 | 2-Methoxy-1-naphthaldehyde,[6][8] 2-Hydroxy-1-naphthaldehyde[9] |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from the commercially available 2-hydroxy-1-naphthaldehyde.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Difluoromethylation of 2-Hydroxy-1-naphthaldehyde
-
Materials: 2-hydroxy-1-naphthaldehyde, sodium chlorodifluoroacetate (ClCF₂COONa), N,N-dimethylformamide (DMF), cesium carbonate (Cs₂CO₃), water.
-
Procedure:
-
To a round-bottom flask, add 2-hydroxy-1-naphthaldehyde (1.0 eq), cesium carbonate (1.5 eq), and sodium chlorodifluoroacetate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF and a small amount of water.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Purification
-
Procedure: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Potential Research Areas
Medicinal Chemistry: Development of Novel Therapeutic Agents
The aldehyde functionality of this compound is a gateway to a vast chemical space of potential drug candidates.
4.1.1. Synthesis of Schiff Base Derivatives as Antimicrobial and Anticancer Agents
Schiff bases derived from naphthaldehydes have demonstrated significant biological activities, including antimicrobial and anticancer properties.[10][11][12] The difluoromethoxy group can enhance the lipophilicity and metabolic stability of these derivatives, potentially leading to improved efficacy.
Caption: Synthesis and screening of Schiff base derivatives.
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a primary amine (e.g., a substituted aniline or an amino acid ester) (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
4.1.2. Investigation of Kinase Inhibitory Activity
The naphthalene scaffold is present in some kinase inhibitors. The difluoromethoxy group can potentially form hydrogen bonds with amino acid residues in the ATP-binding pocket of kinases, a strategy that has been explored in drug design.
Caption: Proposed mechanism of kinase inhibition.
Chemical Biology: Development of Fluorescent Probes
Naphthalene derivatives are known for their fluorescent properties and have been utilized as probes for detecting metal ions and for cellular imaging.[13][14][15][16] The introduction of a difluoromethoxy group can modulate the photophysical properties of the naphthalene core.
4.2.1. Fluorescent Probes for Metal Ion Detection
Derivatization of the aldehyde group with a suitable chelating moiety can lead to the development of selective "turn-on" or "turn-off" fluorescent probes for specific metal ions.
Experimental Protocol: Synthesis of a Hydrazone-based Fluorescent Probe
-
Reflux this compound (1.0 eq) with a hydrazide derivative (e.g., salicylhydrazide) (1.0 eq) in ethanol for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent system.
Materials Science: Synthesis of Novel Organic Materials
The rigid and planar structure of the naphthalene core makes it an attractive building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).[17][18][19][20]
4.3.1. Building Blocks for Conjugated Polymers
The aldehyde group can be transformed into other functional groups (e.g., alkynes, vinyl groups) that can participate in polymerization reactions to form novel conjugated polymers with potentially interesting optoelectronic properties.
References
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Methoxy-1-naphthaldehyde(15971-29-6) 1H NMR spectrum [chemicalbook.com]
- 5. 2-METHOXY-1-NAPHTHALDEHYDE(5392-12-1) 13C NMR spectrum [chemicalbook.com]
- 6. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-METHOXY-1-NAPHTHALDEHYDE(5392-12-1) IR Spectrum [chemicalbook.com]
- 8. 1-Naphthalenecarboxaldehyde, 2-methoxy- [webbook.nist.gov]
- 9. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajol.info [ajol.info]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A naphthalene–phenanthro[9,10-d]imidazole-based π-conjugated molecule with a self-assembly-induced tuneable multiple fluorescence output exhibits artificial light-harvesting properties - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Difluoromethoxy-naphthalene-1-carbaldehyde: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Difluoromethoxy-naphthalene-1-carbaldehyde, a specialized chemical intermediate. It is intended for an audience of trained professionals in research and development settings. The guide outlines potential hazards, proper handling procedures, and relevant experimental methodologies based on available data for this compound and structurally related molecules.
Compound Identification and Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 2-(Difluoromethoxy)-1-naphthaldehyde | [1] |
| CAS Number | 80395-32-0 | [1] |
| Molecular Formula | C12H8F2O2 | [2][3] |
| Molecular Weight | 222.19 g/mol | [2][3] |
Safety and Handling Precautions
This section details the potential hazards associated with this compound and provides guidelines for its safe handling and storage.
Hazard Identification
While specific toxicity data for this compound is limited, the naphthalene core and aldehyde functional group suggest the following potential hazards. The difluoromethoxy group may also influence its toxicological profile.
| Hazard | Description |
| Acute Oral Toxicity | Naphthalene and its derivatives can be harmful if swallowed[4]. |
| Skin Corrosion/Irritation | May cause skin irritation[5]. |
| Serious Eye Damage/Irritation | May cause serious eye irritation[5]. |
| Respiratory Irritation | May cause respiratory tract irritation[4][5]. |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary. |
Handling and Storage
| Condition | Recommendation |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Handle in a well-ventilated area or under a chemical fume hood. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Experimental Protocols
Proposed Synthesis: Rieche Formylation
A likely synthetic route to this compound is the Rieche formylation of 2-(difluoromethoxy)naphthalene. This reaction introduces a formyl group onto an electron-rich aromatic ring.
Reaction:
2-(difluoromethoxy)naphthalene + Dichloromethyl methyl ether --(TiCl4)--> this compound
Methodology:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(difluoromethoxy)naphthalene in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a Lewis acid, such as titanium tetrachloride (TiCl4), to the stirred solution under a nitrogen atmosphere.
-
After the addition of the Lewis acid, add dichloromethyl methyl ether dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding ice-cold water.
-
Extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized compound can be confirmed using standard analytical techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons on the naphthalene ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), and a triplet for the -OCHF₂ proton (typically δ 6-7 ppm with coupling to fluorine).
-
¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon of the aldehyde, and the carbon of the difluoromethoxy group (as a triplet due to C-F coupling) would be expected.
-
¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms coupled to the proton of the difluoromethoxy group would be anticipated.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 222.19. Fragmentation patterns may show losses of CO, F, and CHF₂.
3.2.3. High-Performance Liquid Chromatography (HPLC)
Purity can be assessed using reversed-phase HPLC with UV detection. A suitable method would involve a C18 column with a gradient elution of acetonitrile and water. The aldehyde functional group allows for derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) to enhance detection if necessary[4][6][7].
Biological Context and Potential Applications
While no specific biological studies on this compound have been identified, the introduction of a difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity.
Naphthalene-based compounds have been investigated for a variety of biological activities, including as pan-Raf kinase inhibitors for melanoma treatment[1][8]. The difluoromethoxy group, in particular, has been incorporated into novel diarylamides that show potent inhibitory activity against B-Raf and c-Raf kinases[1][8]. These inhibitors can induce cell cycle arrest and apoptosis in cancer cells[1][8].
Given this context, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in the area of oncology. Its aldehyde functionality provides a reactive handle for further chemical modifications to generate a library of compounds for biological screening.
Caption: Potential signaling pathway targeted by derivatives of the title compound.
Disclaimer
This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or a comprehensive risk assessment. All chemical handling should be performed by trained professionals in a suitably equipped laboratory, following all institutional and regulatory safety guidelines. The experimental protocols described are proposed methods and have not been validated. Researchers should conduct their own literature searches and risk assessments before attempting any experimental work.
References
- 1. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. epa.gov [epa.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAU Scholar's Space: Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening [scholarworks.bwise.kr]
A Technical Guide to the Thermodynamic Properties of 2-Difluoromethoxy-naphthalene-1-carbaldehyde: A Case of Undetermined Properties and a General Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: As of the compilation of this guide, a comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted thermodynamic properties specifically for 2-Difluoromethoxy-naphthalene-1-carbaldehyde. This technical guide will, therefore, serve a dual purpose. Firstly, it will transparently state the current data gap for this specific molecule. Secondly, and more importantly, it will provide a robust framework for understanding and determining the key thermodynamic properties of novel organic compounds, particularly those with similar structural motifs (aromatic aldehydes, fluorinated compounds). This guide will detail the standard experimental and computational methodologies that would be employed to characterize this compound, thereby offering a valuable resource for researchers initiating such studies.
Core Thermodynamic Properties of Interest
The thermodynamic characterization of a novel compound like this compound is crucial for a variety of applications, from process chemistry and safety analysis to understanding its behavior in biological systems. The primary properties of interest are summarized in the table below, along with the common methodologies for their determination.
| Thermodynamic Property | Symbol | Description | Common Experimental Methods | Common Computational Methods |
| Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Combustion Calorimetry (Oxygen or Fluorine Bomb)[1], Reaction Calorimetry | Quantum Chemical Methods (e.g., Gaussian-n theories, CBS, Wn)[2] |
| Standard Molar Entropy | S° | The entropy content of one mole of a substance under standard state conditions. | Adiabatic Calorimetry (measuring heat capacity from near 0 K) | Statistical Mechanics based on computed vibrational frequencies |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of a substance by one degree Celsius at constant pressure. | Differential Scanning Calorimetry (DSC)[3], Adiabatic Calorimetry | Statistical Mechanics based on computed vibrational frequencies |
| Enthalpy of Vaporization | ΔvapH | The amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. | Knudsen Effusion Method[4], Calvet-type Microcalorimetry | Correlation with boiling point data, Equation of State models |
| Enthalpy of Sublimation | ΔsubH | The heat required to change one mole of a substance from a solid to a gaseous state at a given temperature and pressure. | Knudsen Effusion Method[4], Thermogravimetric Analysis (TGA) coupled with DSC | Estimation from enthalpy of fusion and vaporization |
| Gibbs Free Energy of Formation | ΔfG° | The change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements. | Derived from ΔfH° and S° (ΔG° = ΔH° - TΔS°) | Derived from computed ΔfH° and S° |
Experimental Protocols for Thermodynamic Property Determination
The experimental determination of thermodynamic properties requires precise and specialized instrumentation. Below are detailed overviews of the principal techniques.
2.1. Combustion Calorimetry
Combustion calorimetry is a primary method for determining the enthalpy of formation of organic compounds.[5]
-
Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). For fluorinated compounds, specialized techniques are required to handle the corrosive products like hydrogen fluoride (HF).[1] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the bath is measured with high precision.
-
Apparatus: A high-pressure combustion bomb, a water bath with a stirrer, a high-precision thermometer, and an ignition system.
-
Methodology:
-
A pellet of the sample (e.g., this compound) is placed in a crucible inside the bomb.
-
The bomb is sealed, purged, and then filled with high-pressure oxygen. For fluorinated compounds, a small amount of water is often added to ensure the formation of aqueous HF.[1]
-
The bomb is submerged in a precisely measured quantity of water in the calorimeter.
-
The sample is ignited electrically.
-
The temperature of the water is recorded until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter is determined using a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the ignition energy and any side reactions. The enthalpy of formation is then derived using Hess's law.
-
2.2. Differential Scanning Calorimetry (DSC)
DSC is a versatile technique used to measure heat capacity and enthalpies of phase transitions.[3]
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Apparatus: A DSC instrument with a furnace, sample and reference pans, and a sensitive temperature and heat flow sensor.
-
Methodology for Heat Capacity:
-
An empty sample pan is run as a baseline.
-
A standard material with a known heat capacity (e.g., sapphire) is run.
-
The sample is run under the same conditions.
-
The heat capacity of the sample is calculated by comparing its heat flow signal to that of the standard.
-
-
Methodology for Enthalpies of Fusion/Transition:
-
The sample is heated at a constant rate through its melting point or other phase transition.
-
The instrument measures the heat absorbed or released during the transition, which appears as a peak on the DSC curve.
-
The area of the peak is integrated to determine the enthalpy of the transition.
-
2.3. Knudsen Effusion Method
This method is used to determine the vapor pressure of a solid or a liquid with low volatility, from which the enthalpy of sublimation or vaporization can be derived.[4]
-
Principle: The rate of mass loss of a substance effusing through a small orifice into a vacuum is proportional to its vapor pressure.
-
Apparatus: A Knudsen effusion cell (a small container with a precisely machined orifice), a high-vacuum system, a furnace for temperature control, and a microbalance to measure mass loss.
-
Methodology:
-
The sample is placed in the Knudsen cell.
-
The cell is placed in the furnace within the high-vacuum chamber.
-
The sample is heated to a desired temperature, and the mass of the cell is monitored over time.
-
The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation.
-
By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron equation).
-
Computational Approaches for Thermodynamic Property Prediction
In the absence of experimental data, computational chemistry provides powerful tools for predicting thermodynamic properties.
-
Quantum Chemical Methods: These ab initio methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.[2] High-accuracy composite methods like Gaussian-n (G3, G4), Complete Basis Set (CBS), and Weizmann-n (Wn) are designed to yield thermochemical data with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[2] For a molecule like this compound, these methods can be used to calculate the gas-phase enthalpy of formation.
-
Statistical Mechanics: Once the molecular geometry is optimized and the vibrational frequencies are calculated using quantum mechanics, the principles of statistical mechanics can be applied to calculate properties like heat capacity, entropy, and Gibbs free energy.
-
Group Contribution Methods: These are empirical methods that estimate the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups. While generally less accurate than high-level quantum chemical methods, they are much faster and can be useful for initial estimations.
Workflow for Thermodynamic Characterization
The following diagram illustrates a general workflow for the comprehensive thermodynamic characterization of a novel organic compound.
Conclusion
While specific thermodynamic data for this compound are not currently available, this guide provides the necessary theoretical and practical framework for their determination. For researchers in drug development and chemical sciences, understanding these methodologies is paramount for the physical and chemical characterization of new molecular entities. The combined application of experimental techniques like calorimetry and computational modeling will be essential in populating the data for this and other novel compounds, paving the way for their successful application.
References
- 1. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 3. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 4. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
Solubility Profile of 2-Difluoromethoxy-naphthalene-1-carbaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Difluoromethoxy-naphthalene-1-carbaldehyde. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar aromatic aldehydes and established principles of organic chemistry to predict its solubility profile. It also outlines detailed experimental protocols for researchers to determine precise solubility values.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid dissolving in a liquid, this process is governed by the principle "like dissolves like." This means that compounds with similar polarities are more likely to be soluble in each other. The polarity of a molecule is determined by the distribution of electron density across its structure.
This compound possesses a naphthalene core, which is nonpolar, an aldehyde group, which is polar, and a difluoromethoxy group, which is also polar. The overall polarity of the molecule will be a balance of these features. It is anticipated to exhibit good solubility in a range of common organic solvents.
Predicted Solubility Data
The following table summarizes the predicted solubility of this compound in a variety of organic solvents, categorized by their polarity. These predictions are based on the solubility of structurally related compounds like 2-naphthaldehyde and general principles of solubility for aromatic aldehydes.[1][2][3][4][5][6] It is important to note that these are qualitative predictions and should be confirmed by experimental data.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone can interact favorably with the polar groups of the solute. |
| Acetonitrile | High | The polarity of acetonitrile allows for effective solvation of the polar functionalities of the molecule. | |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Dichloromethane (DCM) | High | DCM is a good solvent for many aromatic compounds. | |
| Ethyl Acetate | High | The ester group in ethyl acetate can engage in dipole-dipole interactions, promoting solubility. | |
| Polar Protic | Methanol | Moderate to High | The hydroxyl group of methanol can hydrogen bond with the aldehyde oxygen, and the alkyl portion can interact with the naphthalene ring.[1] |
| Ethanol | Moderate to High | Similar to methanol, ethanol can engage in hydrogen bonding and other polar interactions.[1] | |
| Nonpolar | Toluene | Moderate | The aromatic ring of toluene can interact with the naphthalene core of the solute via π-π stacking. |
| Hexane | Low | As a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar aldehyde and difluoromethoxy groups. | |
| Aqueous | Water | Low | The large, nonpolar naphthalene ring is expected to make the compound poorly soluble in water, despite the presence of polar groups.[1][3] |
Experimental Protocols
To obtain quantitative solubility data, the following experimental protocol, based on the equilibrium solubility (shake-flask) method, is recommended.
Objective:
To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Shaker or rotator
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The concentration of the dissolved solid should not change over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.
-
-
Data Reporting:
-
The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.
-
Visualizing the Process
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A flowchart of the experimental workflow for determining solubility.
Logical Relationship of Solubility by Solvent Polarity
This diagram shows the expected trend of solubility based on the polarity of the solvent.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: 2-Difluoromethoxy-naphthalene-1-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications of 2-Difluoromethoxy-naphthalene-1-carbaldehyde in organic synthesis, particularly focusing on its utility in medicinal chemistry and drug development. The protocols provided are representative methodologies for key transformations involving this aldehyde.
Introduction
This compound is a valuable synthetic intermediate for the introduction of the difluoromethoxy (-OCHF₂) group into naphthalene-based scaffolds. The difluoromethoxy group is of significant interest in medicinal chemistry as it can enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. It also acts as a lipophilic hydrogen bond donor, which can improve cell membrane permeability and target binding affinity. This aldehyde serves as a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic applications.
Key Applications in Organic Synthesis
Due to the reactive aldehyde functionality, this compound is a precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. Key applications include the synthesis of Schiff bases, alkenes via the Wittig reaction, secondary amines through reductive amination, chalcones via Claisen-Schmidt condensation, and α,β-unsaturated systems through Knoevenagel condensation. These reactions are fundamental in the construction of novel heterocyclic compounds and other complex organic molecules with potential biological activity.
Data Presentation: Representative Reaction Yields
The following table summarizes typical yields for key synthetic transformations of aldehydes analogous to this compound. These values are illustrative and can be expected to vary based on the specific substrate and reaction conditions.
| Reaction Type | Product Class | Representative Yield (%) |
| Schiff Base Formation | Imines | 85 - 95 |
| Wittig Reaction | Alkenes | 70 - 90 |
| Reductive Amination | Secondary Amines | 65 - 85 |
| Claisen-Schmidt Condensation | Chalcones | 70 - 90 |
| Knoevenagel Condensation | α,β-Unsaturated Esters/Nitriles | 80 - 95 |
Experimental Protocols
The following are detailed, representative protocols for key reactions involving this compound.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes the condensation reaction between this compound and a primary amine to form an imine (Schiff base).
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of aniline to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
-
Protocol 2: Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol details the synthesis of a stilbene-like alkene from this compound using a phosphonium ylide.
-
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Schlenk flask and nitrogen/argon atmosphere setup
-
Magnetic stirrer
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the deep red color of the ylide persists.
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
-
Protocol 3: Synthesis of a Secondary Amine via Reductive Amination
This protocol describes the formation of a secondary amine by reacting this compound with a primary amine in the presence of a reducing agent.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and benzylamine in the chosen solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
-
Visualizations
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Schiff Base Formation Pathway.
Caption: Wittig Reaction for Alkene Synthesis.
Caption: Reductive Amination Workflow.
Application Notes and Protocols for Derivatives of 2-Difluoromethoxy-naphthalene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the therapeutic potential of derivatives of 2-difluoromethoxy-naphthalene-1-carbaldehyde, with a focus on their application as pan-Raf kinase inhibitors for oncology. Additionally, protocols for the synthesis of further derivatives via common aldehyde reactions are detailed, opening avenues for the exploration of their broader biological activities.
Application: Pan-Raf Kinase Inhibition in Oncology
Derivatives of naphthalene featuring a difluoromethoxy group have emerged as potent inhibitors of all three Raf kinase isoforms (A-RAF, B-RAF, and C-RAF), making them promising candidates for the treatment of cancers driven by mutations in the RAS/RAF/MEK/ERK signaling pathway, such as melanoma.[1]
A key example is the compound 4-((5-((3-(Difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide . While a direct synthesis from this compound is not established, a plausible synthetic route can be proposed, highlighting the utility of related naphthalene building blocks. The core of this inhibitor is a substituted naphthalene amide.
Signaling Pathway: RAS/RAF/MEK/ERK
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF, a key component of this pathway, are found in a significant percentage of human cancers. Pan-Raf inhibitors aim to block this pathway at the level of RAF kinases, thereby inhibiting downstream signaling and tumor growth.
Quantitative Data: Biological Activity of a Representative Pan-Raf Inhibitor
The following table summarizes the inhibitory activity of LY3009120, a well-characterized pan-RAF inhibitor, which serves as a representative for the class of compounds that includes the naphthalene derivatives of interest.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| LY3009120 | A-RAF | 13 | A375 (Melanoma, BRAF V600E) | 4 | [2] |
| LY3009120 | B-RAF | 6 | HT-29 (Colon, BRAF V600E) | 16 | [3] |
| LY3009120 | C-RAF | 4 | HCT116 (Colon, KRAS G13D) | 10 | [4] |
| LY3009120 | B-RAF (V600E) | 5 | Calu-6 (Lung, KRAS Q61K) | 7 | [3] |
Experimental Protocols: Synthesis of Derivatives
While the synthesis of the aforementioned pan-Raf inhibitor initiates from 6-hydroxy-2-naphthoic acid, this compound serves as a versatile starting material for a variety of other derivatives through established aldehyde chemistries. Below are generalized protocols for the Wittig reaction and Knoevenagel condensation.
Proposed Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of derivatives from this compound.
Protocol 1: Wittig Reaction for Alkene Synthesis
This protocol describes a general procedure for the conversion of this compound to a corresponding alkene derivative using a phosphonium ylide.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.05 equivalents) to the suspension. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Carbonyl Synthesis
This protocol outlines a general method for the condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate)
-
Basic catalyst (e.g., piperidine, triethylamine, or a weak inorganic base like sodium bicarbonate)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Solvents for recrystallization (e.g., ethanol, isopropanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in the chosen solvent (e.g., ethanol).
-
Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Work-up: If a precipitate has formed, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Logical Relationships in Derivative Design
The design of novel derivatives from this compound can be guided by structure-activity relationship (SAR) principles. The naphthalene core provides a rigid scaffold, while the difluoromethoxy group can enhance metabolic stability and binding affinity. The aldehyde functionality allows for the introduction of diverse chemical moieties to modulate properties like solubility, cell permeability, and target engagement.
References
Application Notes and Protocols: Reaction of 2-Difluoromethoxy-naphthalene-1-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of aldehydes and ketones with primary amines yields imines, also known as Schiff bases, through a nucleophilic addition followed by dehydration. This reaction is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties of the resulting imines. Naphthalene derivatives, in particular, are widely utilized as fluorescent probes and scaffolds for drug discovery. The introduction of a difluoromethoxy group onto the naphthalene ring can further enhance the therapeutic potential and modulate the electronic properties of these molecules. This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from 2-difluoromethoxy-naphthalene-1-carbaldehyde and various primary amines.
Applications
Schiff bases derived from this compound are promising candidates for a range of applications in research and drug development:
-
Fluorescent Probes: Naphthalene-based Schiff bases often exhibit fluorescence.[1] The imine derivatives of this compound are expected to possess interesting photophysical properties, making them suitable for use as fluorescent probes in bio-imaging and sensing applications.[1]
-
Bioactive Molecules: The imine linkage is a common feature in many biologically active compounds. Schiff bases derived from naphthaldehydes have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[2] The presence of the difluoromethoxy group can enhance lipophilicity and metabolic stability, potentially leading to improved drug candidates.
-
Intermediates in Organic Synthesis: The carbon-nitrogen double bond in imines can undergo various chemical transformations, making them valuable intermediates for the synthesis of more complex molecules, such as secondary amines and nitrogen-containing heterocyclic compounds.
Reaction Scheme
The general reaction for the formation of a Schiff base from this compound and a primary amine is depicted below. The reaction is typically reversible and often catalyzed by an acid.[3]
Caption: General reaction of this compound with a primary amine.
Quantitative Data Summary
| Aldehyde | Amine | Solvent | Catalyst | Conditions | Yield (%) | Reference |
| 2-Hydroxy-naphthalene-1-carbaldehyde | L-histidine | Ethanol | - | Reflux, 40 min | - | [4] |
| 2-Hydroxy-naphthalene-1-carbaldehyde | Sulfamethazine | Ethanol | - | Reflux, 40 min | - | [4] |
| Naphtha[1,2-d]thiazol-2-amine | Substituted aromatic aldehydes | Glacial Acetic Acid | - | Reflux, 8 h | - | [5] |
| Naphthaldehyde | 7-Hydroxy-naphthalene-2-amine | Ethanol/Glacial Acetic Acid | Acetic Acid | Reflux, 2 h | - | [6] |
Experimental Protocols
The following are general protocols for the synthesis of Schiff bases from this compound and primary amines. These protocols are based on established methods for similar naphthaldehydes.[4][6] Researchers should optimize the reaction conditions for their specific amine.
Protocol 1: Synthesis of Schiff Bases using Ethanol as Solvent
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, or aliphatic amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
To this solution, add the primary amine (1.0 - 1.1 eq.).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring. The reaction time can vary from 2 to 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified product under vacuum.
-
Characterize the product by spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Schiff Bases using Glacial Acetic Acid as Solvent
Materials:
-
This compound
-
Primary amine
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Crushed ice
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Add a solution of the primary amine (1.0 eq.) in glacial acetic acid dropwise to the aldehyde solution with stirring.
-
Heat the reaction mixture to reflux for 4-8 hours.[5] Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice.[5]
-
Collect the precipitated solid by filtration.
-
Wash the solid with water to remove any remaining acetic acid.
-
Purify the product by recrystallization from a suitable solvent.
-
Dry the purified product and characterize it.
Visualizations
Reaction Mechanism
The formation of a Schiff base proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine.
Caption: Mechanism of Schiff base formation.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. ajol.info [ajol.info]
- 5. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physico – Chemical Study of Transition Metal Complexes with Schiff’s Base derived from Naphthaldehyde and Substituted Aromatic Amines – Oriental Journal of Chemistry [orientjchem.org]
Application Notes: 2-Difluoromethoxy-naphthalene-1-carbaldehyde as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Difluoromethoxy-naphthalene-1-carbaldehyde is a key building block in the synthesis of novel therapeutic agents. The incorporation of the difluoromethoxy group into the naphthalene scaffold offers a unique combination of lipophilicity and hydrogen bond-donating capability, which can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and target binding affinity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent pan-Raf inhibitor, a class of anticancer agents targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Application in the Synthesis of Pan-Raf Kinase Inhibitors
The MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the Ras or Raf kinases, is a hallmark of many human cancers, including melanoma.[1] Pan-Raf inhibitors, which target multiple isoforms of the Raf kinase (A-Raf, B-Raf, and c-Raf), have emerged as a promising strategy to overcome the resistance mechanisms associated with selective B-Raf inhibitors.[2][3][4]
A novel naphthalene-based diarylamide, synthesized from this compound, has demonstrated potent pan-Raf inhibitory activity and significant anti-proliferative effects in melanoma cell lines.
Biological Activity Data
The following table summarizes the in vitro biological activity of the pan-Raf inhibitor synthesized using this compound as a key intermediate.
| Compound ID | Target | IC50 (nM) | Cell Line | GI50 (µM) |
| 9a | B-Raf (WT) | 25.3 | A375 (Melanoma) | 0.87 |
| B-Raf (V600E) | 18.7 | |||
| c-Raf | 15.1 |
Data sourced from a 2025 study on novel naphthalene-based diarylamides as pan-Raf kinase inhibitors.[1]
Signaling Pathway
The synthesized naphthalene-based diarylamide acts as a pan-Raf inhibitor, targeting the MAPK/ERK signaling cascade. This pathway is crucial in regulating cell growth and survival, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the MAPK/ERK signaling pathway by the naphthalene-based pan-Raf inhibitor.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the pan-Raf inhibitor, starting from this compound.
Synthesis of this compound (Proposed)
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
2-Hydroxy-naphthalene-1-carbaldehyde
-
Diethyl (bromodifluoromethyl)phosphonate
-
Potassium hydroxide (KOH)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-Hydroxy-naphthalene-1-carbaldehyde (1.0 eq) in a mixture of acetonitrile and water at room temperature, add potassium hydroxide (2.0 eq).
-
To this mixture, add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Synthesis of Naphthalene-based Diaryl Amide (Pan-Raf Inhibitor)
Reaction Scheme:
Caption: General workflow for the synthesis of the pan-Raf inhibitor.
Materials:
-
This compound
-
Appropriate substituted aniline (e.g., 4-amino-N-methylpicolinamide for the terminal amide)
-
Oxone (Potassium peroxymonosulfate)
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Another substituted aniline for the central amide linkage
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1: Oxidation of the Aldehyde to Carboxylic Acid
-
Dissolve this compound (1.0 eq) in DMF.
-
Add Oxone (2.0 eq) in portions to the solution at room temperature.
-
Stir the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-Difluoromethoxy-naphthalene-1-carboxylic acid, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
To a solution of 2-Difluoromethoxy-naphthalene-1-carboxylic acid (1.0 eq) in DCM, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the appropriate substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final naphthalene-based diaryl amide.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally relevant compounds. Its application in the development of potent pan-Raf inhibitors highlights its potential in generating novel drug candidates for the treatment of cancers driven by the MAPK signaling pathway. The provided protocols offer a foundation for the synthesis and further exploration of derivatives based on this promising scaffold.
References
- 1. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-RAF Inhibitor (JZP815) - Redx [redxpharma.com]
Application Notes and Protocols for the Formylation of 2-Difluoromethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the formylation of 2-difluoromethoxynaphthalene to produce 2-difluoromethoxy-1-naphthaldehyde, a valuable intermediate in the synthesis of various biologically active molecules. The protocols are based on established formylation methodologies for electron-rich aromatic compounds, including the Vilsmeier-Haack reaction, Rieche formylation, and directed ortho-lithiation.
Introduction
The introduction of a formyl group onto the naphthalene scaffold of 2-difluoromethoxynaphthalene is a key transformation for accessing a variety of derivatives with potential applications in medicinal chemistry and materials science. The difluoromethoxy group, a bioisostere of the methoxy and hydroxy functionalities, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Formylation typically occurs at the electron-rich C1 position, ortho to the difluoromethoxy group, due to its activating and directing effects. This document outlines three common and effective methods for this transformation.
Data Presentation: Comparison of Formylation Protocols
The following table summarizes typical reaction conditions and expected yields for the formylation of 2-alkoxynaphthalenes, which serve as a proxy for 2-difluoromethoxynaphthalene.
| Method | Formylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Vilsmeier-Haack | POCl₃ / DMF | - | Dichloromethane / DMF | 0 to RT | 2 - 12 | 70 - 90 |
| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄ | Dichloromethane | 0 to RT | 1 - 4 | 75 - 95 |
| Directed Lithiation | n-BuLi / DMF | TMEDA | THF / Diethyl ether | -78 to 0 | 1 - 3 | 60 - 80 |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings.[1][2][3][4][5] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1]
Materials:
-
2-Difluoromethoxynaphthalene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (3.0 eq.).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the DMF via the dropping funnel with vigorous stirring. The Vilsmeier reagent will form as a pale-yellow to colorless complex.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 2-difluoromethoxynaphthalene (1.0 eq.) in anhydrous dichloromethane.
-
Add the solution of 2-difluoromethoxynaphthalene dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-difluoromethoxy-1-naphthaldehyde.
Diagram of Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Protocol 2: Rieche Formylation
The Rieche formylation is another effective method that utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[6][7] This method often proceeds under mild conditions with high regioselectivity for electron-rich aromatic substrates.[8]
Materials:
-
2-Difluoromethoxynaphthalene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, dissolve 2-difluoromethoxynaphthalene (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (1.1 - 2.2 eq.) via syringe. The solution will likely change color.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add dichloromethyl methyl ether (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Stir vigorously for 15-30 minutes to hydrolyze the intermediate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-difluoromethoxy-1-naphthaldehyde.
Diagram of Rieche Formylation Logical Relationships
Caption: Key steps in the Rieche formylation.
Protocol 3: Directed Ortho-Lithiation and Formylation
Directed ortho-lithiation is a powerful technique for the functionalization of specific positions on an aromatic ring, guided by a directing metalation group (DMG).[9] The alkoxy group can act as a DMG, directing deprotonation at the adjacent C1 position by a strong base like n-butyllithium (n-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting aryllithium species is then quenched with an electrophile, such as DMF, to introduce the formyl group.[10]
Materials:
-
2-Difluoromethoxynaphthalene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Schlenk flask or similar flame-dried glassware
-
Magnetic stirrer
-
Dry ice/acetone bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-difluoromethoxynaphthalene (1.0 eq.) in anhydrous tetrahydrofuran.
-
Add anhydrous TMEDA (1.2 eq.) to the solution.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.2 eq.) dropwise via syringe. A color change is often observed, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add anhydrous DMF (3.0 eq.) dropwise to the reaction mixture at -78 °C.
-
Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-difluoromethoxy-1-naphthaldehyde.
Diagram of Directed Ortho-Lithiation Pathway
Caption: Pathway for directed ortho-lithiation and formylation.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Rieche formylation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Formylation - Common Conditions [commonorganicchemistry.com]
Catalytic Reactions of 2-Difluoromethoxy-naphthalene-1-carbaldehyde: A Methodological Overview for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Difluoromethoxy-naphthalene-1-carbaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of the difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including catalytic reactions to generate complex molecular architectures.
This document provides an overview of potential catalytic reactions involving this compound. Due to the limited specific literature on catalytic reactions for this particular substrate, this note outlines general and widely applicable catalytic methodologies that are highly relevant for its transformation. The protocols and data presented are based on established catalytic systems for analogous aromatic aldehydes and are intended to serve as a starting point for reaction discovery and optimization.
Key Catalytic Transformations
The aldehyde group of this compound is amenable to a range of catalytic transformations, primarily focusing on:
-
Catalytic Asymmetric Reduction: The conversion of the aldehyde to a chiral alcohol is a fundamental transformation in the synthesis of enantiomerically pure compounds.
-
Catalytic Oxidation: The oxidation of the aldehyde to a carboxylic acid provides a key intermediate for further derivatization, such as amide bond formation.
-
Catalytic C-C Bond Forming Reactions: Reactions such as the Wittig reaction allow for the extension of the carbon skeleton, opening avenues to a diverse range of molecular structures.
Application Note 1: Catalytic Asymmetric Reduction to (2-(Difluoromethoxy)naphthalen-1-yl)methanol
The enantioselective reduction of this compound to the corresponding chiral alcohol is a critical step in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates. Asymmetric transfer hydrogenation and catalytic hydrogenation are two powerful methods to achieve this transformation with high enantioselectivity.
Data Presentation
Table 1: Representative Catalytic Systems for Asymmetric Reduction of Aromatic Aldehydes
| Entry | Catalyst System | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | CH₂Cl₂ | 28 | >95 | >98 |
| 2 | [Rh(cod)Cl]₂ / (R)-BINAP | H₂ (20 atm) | Toluene | 25 | >95 | >96 |
| 3 | CBS Catalyst (Oxazaborolidine) | BH₃·SMe₂ | THF | -20 | >90 | >97 |
Note: Data presented is based on analogous aromatic aldehyde substrates and serves as a starting point for optimization with this compound.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol describes a general procedure for the asymmetric transfer hydrogenation of an aromatic aldehyde using a Ru-based catalyst.
Materials:
-
This compound
-
RuCl--INVALID-LINK-- (or other suitable chiral Ru or Rh catalyst)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Add the chiral catalyst (e.g., RuCl--INVALID-LINK--) (0.005 mmol, 0.5 mol%).
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the HCOOH/NEt₃ mixture (1.0 mL) to the reaction flask.
-
Stir the reaction mixture at the specified temperature (e.g., 28 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Visualization
Caption: Experimental workflow for catalytic asymmetric reduction.
Application Note 2: Catalytic Oxidation to 2-Difluoromethoxy-naphthalene-1-carboxylic acid
The oxidation of this compound to the corresponding carboxylic acid is a valuable transformation for accessing precursors for amide couplings and other derivatizations. Various catalytic systems can achieve this transformation efficiently under mild conditions.
Data Presentation
Table 2: Representative Catalytic Systems for Aldehyde Oxidation
| Entry | Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | TEMPO / NaOCl | NaOCl | CH₂Cl₂/H₂O | 0 - rt | >90 |
| 2 | Pinnick Oxidation (NaClO₂) | NaClO₂ / NaH₂PO₄ | t-BuOH/H₂O | rt | >95 |
| 3 | Oxone® / Co(OAc)₂ | Oxone® | CH₃CN/H₂O | rt | >85 |
Note: Data presented is based on analogous aromatic aldehyde substrates and serves as a starting point for optimization.
Experimental Protocol: Pinnick Oxidation
This protocol outlines a general and mild procedure for the oxidation of an aromatic aldehyde to a carboxylic acid.
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene (as a scavenger)
-
tert-Butanol (t-BuOH)
-
Water
Procedure:
-
Dissolve this compound (1.0 mmol) in t-BuOH (10 mL).
-
Add a solution of NaH₂PO₄ (1.5 mmol) in water (2 mL).
-
Add 2-methyl-2-butene (4.0 mmol).
-
To the stirred solution, add a solution of NaClO₂ (1.5 mmol) in water (3 mL) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 4-12 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with water (20 mL) and adjust the pH to ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude carboxylic acid can often be used without further purification or can be purified by recrystallization or column chromatography.
Visualization
Caption: Simplified pathway of the Pinnick oxidation.
Conclusion
While specific catalytic applications for this compound are not yet widely reported, its structural features make it an excellent candidate for a variety of established and robust catalytic transformations. The protocols and data provided herein for asymmetric reduction and oxidation serve as a strong foundation for researchers to explore the rich chemistry of this valuable building block. Further exploration into C-C bond forming reactions, such as catalytic Wittig or aldol-type reactions, will undoubtedly expand the synthetic utility of this compound in the development of novel pharmaceuticals and functional materials. Researchers are encouraged to use these notes as a guide for developing specific applications tailored to their research goals.
The Agrochemical Potential of 2-Difluoromethoxy-naphthalene-1-carbaldehyde: An Analysis of Publicly Available Data
Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the specific use of 2-Difluoromethoxy-naphthalene-1-carbaldehyde in the synthesis of agrochemicals. Researchers, scientists, and drug development professionals should be aware that while fluorinated naphthalene moieties are present in some bioactive molecules, the direct application of this particular carbaldehyde as a starting material for fungicides, insecticides, or herbicides is not documented in accessible records.
Our investigation sought to identify specific agrochemical compounds derived from this compound, along with associated quantitative efficacy data (e.g., IC50, LD50) and detailed experimental protocols for their synthesis. However, the search yielded no such specific examples. The existing literature focuses on broader classes of naphthalene derivatives and other fluorinated aromatic compounds in the context of agrochemical research.
While direct applications are not documented, the structural features of this compound suggest potential, albeit currently hypothetical, avenues for its use in agrochemical synthesis. The difluoromethoxy group is a known bioisostere for other functional groups and can enhance metabolic stability and binding affinity of a molecule to its target. The naphthalene scaffold is a common feature in various bioactive compounds, and the aldehyde functional group serves as a versatile handle for a wide range of chemical transformations.
Hypothetical Synthetic Pathways
Given the reactivity of the aldehyde group, one could envision several plausible synthetic routes to generate novel agrochemical candidates from this compound. These are presented here for illustrative purposes, as no concrete examples have been found in the literature.
A potential synthetic workflow could involve the conversion of the aldehyde to other functional groups, which could then be used to build more complex molecules with potential pesticidal activity.
Caption: Hypothetical synthetic pathways from this compound.
Conclusion
The absence of specific data on the use of this compound in agrochemical synthesis presents a notable knowledge gap. While the structural characteristics of the molecule suggest its potential as a building block for novel pesticides, there is no empirical evidence in the public domain to support this. Researchers interested in this area may find it a novel, unexplored field of investigation. However, any such research would be foundational, as there are no existing protocols or established agrochemical activities to build upon. Future work could focus on synthesizing derivatives of this aldehyde and screening them for a range of fungicidal, insecticidal, and herbicidal activities.
Application Notes and Protocols: Asymmetric Synthesis Utilizing 2-Difluoromethoxy-naphthalene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethoxy group, in particular, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by modulating its lipophilicity and pKa.[1] The naphthalene core is a prevalent motif in numerous biologically active compounds and approved drugs.[2][3][4] Consequently, the development of synthetic methodologies to access chiral molecules incorporating both the difluoromethoxy and naphthalene moieties is of considerable interest for the discovery of novel therapeutics.
These application notes provide a detailed, hypothetical protocol for the asymmetric synthesis of a chiral β-hydroxy ketone via an organocatalyzed aldol reaction of 2-difluoromethoxy-naphthalene-1-carbaldehyde with a ketone. This transformation furnishes a valuable chiral building block amenable to further synthetic manipulations. The protocol is based on well-established principles of asymmetric organocatalysis.
Hypothetical Application: Asymmetric Aldol Reaction
The proposed application is an organocatalyzed asymmetric aldol reaction between this compound and acetone, catalyzed by a proline-derived organocatalyst. This reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds, which are versatile intermediates in organic synthesis.
Proposed Reaction Scheme
Caption: Proposed asymmetric aldol reaction.
Data Presentation: Hypothetical Reaction Optimization
The following table summarizes hypothetical quantitative data for the proposed asymmetric aldol reaction, illustrating the potential effects of varying reaction parameters on yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) of anti |
| 1 | 10 | Toluene | 25 | 24 | 75 | 90:10 | 92 |
| 2 | 10 | CH2Cl2 | 25 | 24 | 68 | 85:15 | 88 |
| 3 | 10 | THF | 25 | 24 | 72 | 88:12 | 90 |
| 4 | 20 | Toluene | 25 | 24 | 82 | 92:8 | 94 |
| 5 | 10 | Toluene | 0 | 48 | 85 | 95:5 | 97 |
| 6 | 10 | Toluene | 40 | 12 | 70 | 80:20 | 85 |
Experimental Protocols
General Considerations
-
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be of anhydrous grade, and reagents should be of high purity.
-
Reaction progress should be monitored by thin-layer chromatography (TLC).
-
Product purification should be performed using flash column chromatography.
-
Determination of enantiomeric excess should be carried out by chiral High-Performance Liquid Chromatography (HPLC).
Detailed Protocol for Asymmetric Aldol Reaction (Entry 5)
Materials:
-
This compound (1.0 eq)
-
Acetone (10.0 eq)
-
(S)-Diphenylprolinol silyl ether catalyst (0.1 eq)
-
Anhydrous Toluene (0.2 M)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Under an inert atmosphere, add anhydrous toluene, followed by acetone.
-
Add the (S)-diphenylprolinol silyl ether catalyst to the reaction mixture.
-
Cool the reaction mixture to 0 °C and stir for 48 hours.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-hydroxy ketone.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric aldol reaction.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the organocatalyzed aldol reaction.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Difluoromethoxy-naphthalene-1-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2-Difluoromethoxy-naphthalene-1-carbaldehyde as a versatile building block in materials science. The unique combination of a naphthalene core, a reactive carbaldehyde group, and an electron-withdrawing difluoromethoxy substituent makes this compound a promising candidate for the development of advanced functional materials. The following sections detail its prospective applications in fluorescent sensors, organic semiconductors, and specialized polymers, complete with detailed experimental protocols and expected material properties.
Application 1: Precursor for Selective "Turn-On" Fluorescent Chemosensors for Metal Ion Detection
The aldehyde functionality of this compound serves as a reactive site for the synthesis of Schiff base ligands. These ligands can exhibit selective fluorescence enhancement upon coordination with specific metal ions, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). The difluoromethoxy group can modulate the electronic properties of the naphthalene fluorophore, potentially enhancing its quantum yield and sensitivity.
Experimental Protocol: Synthesis of a Schiff Base Chemosensor for Al³⁺ Detection
This protocol describes the synthesis of a Schiff base ligand from this compound and its application as a fluorescent sensor for aluminum ions.
Materials:
-
This compound
-
2-Aminoethanol
-
Anhydrous Ethanol
-
Aluminum chloride (AlCl₃)
-
Various metal chloride salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, ZnCl₂)
-
Deionized water
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Synthesis of the Schiff Base Ligand (Probe P1):
-
Dissolve this compound (0.222 g, 1 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask.
-
Add 2-aminoethanol (0.061 g, 1 mmol) to the solution.
-
Reflux the mixture with stirring for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude Schiff base product (Probe P1).
-
Purify the product by recrystallization from ethanol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM stock solution of Probe P1 in ethanol.
-
Prepare 10 mM stock solutions of various metal chlorides (Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Zn²⁺) in deionized water.
-
-
Fluorescence Titration:
-
To a series of quartz cuvettes, add 2 mL of the Probe P1 stock solution.
-
Add increasing concentrations of the Al³⁺ stock solution (from 0 to 2 equivalents) to the cuvettes.
-
Record the fluorescence emission spectra of each sample (Excitation wavelength: ~370 nm).
-
Plot the fluorescence intensity at the emission maximum against the Al³⁺ concentration.
-
-
Selectivity Study:
-
To separate cuvettes containing 2 mL of the Probe P1 stock solution, add 2 equivalents of each metal ion stock solution.
-
Record the fluorescence emission spectra and compare the intensity changes.
-
Anticipated Quantitative Data
| Parameter | Expected Value |
| Excitation Wavelength (λex) | ~370 nm |
| Emission Wavelength (λem) of Probe P1 | ~420 nm |
| Emission Wavelength (λem) of P1-Al³⁺ Complex | ~470 nm (Red-shifted) |
| Fluorescence Quantum Yield of Probe P1 | Low |
| Fluorescence Quantum Yield of P1-Al³⁺ Complex | Significantly Higher |
| Binding Stoichiometry (P1:Al³⁺) | 1:1 |
| Detection Limit for Al³⁺ | Low micromolar (µM) range |
| Selectivity | High for Al³⁺ over other common metal ions |
Visualization of the Sensing Mechanism
Caption: Workflow of Al³⁺ detection using a Schiff base sensor.
Application 2: Building Block for n-Type Organic Semiconductors
Naphthalene and its derivatives are foundational components for n-type organic semiconductors, which are crucial for developing organic electronics like organic thin-film transistors (OTFTs). The electron-withdrawing nature of the difluoromethoxy group in this compound can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, facilitating electron injection and transport. The aldehyde group allows for the extension of the π-conjugated system through reactions like Knoevenagel or Wittig condensations.
Experimental Protocol: Synthesis of a Naphthalene-Based n-Type Semiconductor
This protocol outlines a synthetic route to a novel n-type organic semiconductor using this compound as a starting material.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (as catalyst)
-
Chloroform
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Heavily n-doped Si wafers with a SiO₂ layer (300 nm)
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Gold (Au) for source and drain electrodes
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Synthesis of the Semiconductor Molecule:
-
In a round-bottom flask, dissolve this compound (0.222 g, 1 mmol) and malononitrile (0.066 g, 1 mmol) in 20 mL of chloroform.
-
Add a catalytic amount of piperidine (2-3 drops).
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Reflux the mixture for 6 hours.
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Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent and purify the product by column chromatography (silica gel, hexane:ethyl acetate eluent).
-
Characterize the synthesized molecule by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.
-
-
Fabrication of a Bottom-Gate, Top-Contact OTFT Device:
-
Clean the Si/SiO₂ substrates by sonication in acetone and isopropanol, followed by drying with nitrogen.
-
Treat the SiO₂ surface with a hydroxyl-free passivation layer like octadecyltrichlorosilane (OTS).
-
Dissolve the synthesized semiconductor in a suitable organic solvent (e.g., chloroform, toluene).
-
Deposit a thin film (50-100 nm) of the semiconductor onto the substrate via spin-coating or thermal evaporation.
-
Anneal the film at an optimized temperature to improve crystallinity.
-
Deposit gold source and drain electrodes (50 nm) on top of the semiconductor film through a shadow mask using thermal evaporation. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OTFT device in a nitrogen atmosphere using a semiconductor parameter analyzer.
-
Calculate the electron mobility (µe), threshold voltage (Vth), and on/off current ratio from the transfer characteristics in the saturation regime.
-
Anticipated Performance Data for the OTFT Device
| Parameter | Expected Value Range |
| Electron Mobility (µe) | 0.01 - 0.5 cm²/Vs |
| Threshold Voltage (Vth) | 5 - 20 V |
| On/Off Current Ratio | > 10⁵ |
| LUMO Energy Level | -3.5 to -4.0 eV |
| HOMO Energy Level | -5.8 to -6.2 eV |
Visualization of the OTFT Fabrication Workflow
Caption: Workflow for OTFT fabrication and characterization.
Application 3: Monomer for Fluorinated Aromatic Polymers
The incorporation of fluorine atoms into polymer backbones can significantly enhance their thermal stability, chemical resistance, and solubility in organic solvents, while also lowering their dielectric constant and moisture absorption. This compound can be used as a monomer to introduce both the naphthalene moiety and the difluoromethoxy group into novel polymer structures. The aldehyde group can participate in polymerization reactions, such as polycondensation with amines to form poly(azomethine)s.
Experimental Protocol: Synthesis of a Fluorinated Poly(azomethine)
This protocol details the synthesis of a fluorinated aromatic polymer through the polycondensation of this compound with a diamine.
Materials:
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This compound
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4,4'-Oxydianiline (ODA)
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N-Methyl-2-pyrrolidone (NMP)
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Calcium chloride (CaCl₂)
-
Gel Permeation Chromatography (GPC) system
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Polymer Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 4,4'-oxydianiline (0.200 g, 1 mmol) and anhydrous NMP (10 mL).
-
Stir the mixture until the diamine is completely dissolved.
-
Add this compound (0.222 g, 1 mmol) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
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As the polymerization proceeds, the solution will become more viscous.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large excess of methanol.
-
Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C for 12 hours.
-
-
Polymer Characterization:
-
Determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer using GPC.
-
Analyze the thermal stability of the polymer using TGA by measuring the 5% weight loss temperature (Td5) under a nitrogen atmosphere.
-
Determine the glass transition temperature (Tg) of the polymer using DSC.
-
Characterize the polymer structure using FTIR and NMR spectroscopy.
-
Anticipated Polymer Properties
| Property | Expected Value |
| Number-Average Molecular Weight (Mn) | 20,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| 5% Weight Loss Temperature (Td5) | > 400 °C |
| Glass Transition Temperature (Tg) | 180 - 250 °C |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMF) |
| Dielectric Constant | 2.5 - 3.0 |
Visualization of the Polymerization Reaction
Caption: Polycondensation of monomers to form a fluorinated polymer.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Difluoromethoxy-naphthalene-1-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Difluoromethoxy-naphthalene-1-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Product Loss During Extraction: The product may have some water solubility, leading to loss in the aqueous phase during workup. | Minimize the volume of aqueous washes. Ensure the organic solvent used for extraction is appropriate to fully dissolve the product. Back-extract the aqueous layer with a fresh portion of the organic solvent. |
| Decomposition on Silica Gel: Aromatic aldehydes can sometimes be sensitive to acidic silica gel, leading to degradation during column chromatography. | Neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina (basic or neutral). |
| Incomplete Crystallization: The chosen solvent system may not be optimal, leaving a significant amount of product in the mother liquor. | Perform small-scale solvent screening to identify the best solvent or solvent mixture for recrystallization. Try techniques like slow evaporation or seeding with a pure crystal to induce crystallization. |
| Volatilization: If purification involves heating under vacuum (e.g., high vacuum distillation), some product may be lost. | Use a lower vacuum or a shorter path distillation apparatus (like a Kugelrohr) to minimize losses. |
Issue 2: Persistent Impurities Detected by TLC/NMR
| Potential Cause | Recommended Solution |
| Co-eluting Impurity in Column Chromatography: An impurity may have a similar polarity to the product, making separation by standard column chromatography difficult. | Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| Unreacted Starting Material: The crude product may contain unreacted 2-hydroxy-naphthalene or another precursor. | If the starting material is acidic (like a phenol), a wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup can remove it. |
| Formation of Byproducts: Side reactions during synthesis can lead to isomeric impurities or other byproducts that are difficult to remove. | A second purification step using a different technique may be necessary. For example, if column chromatography was used first, recrystallization could be effective in removing different types of impurities. |
| Oxidation to Carboxylic Acid: Aldehydes are prone to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. | If the impurity is the carboxylic acid, it can be removed by washing the organic solution with a weak base like sodium bicarbonate. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation. |
Issue 3: Oiling Out During Recrystallization
| Potential Cause | Recommended Solution |
| Solvent is Too Good: The compound is too soluble in the chosen solvent, even at low temperatures. | Use a less polar solvent or a mixed solvent system. In a two-solvent system, dissolve the compound in a small amount of a "good" solvent and then slowly add a "poor" solvent until turbidity is observed, then heat to redissolve and cool slowly. |
| Cooling Too Rapidly: Rapid cooling can cause the compound to crash out of solution as an oil rather than forming crystals. | Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Insulating the flask can help slow down the cooling process. |
| Presence of Impurities: Impurities can inhibit crystal lattice formation and promote oiling out. | Attempt to remove the impurities by another method, such as a quick filtration through a small plug of silica gel, before attempting recrystallization again. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on typical synthetic routes, common impurities may include unreacted starting materials such as the corresponding naphthol derivative, byproducts from the difluoromethylation and formylation steps, and potentially small amounts of the corresponding carboxylic acid due to oxidation of the aldehyde.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for purifying aromatic aldehydes like this one is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane. You can start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio for separation.
Q3: Can I use distillation to purify this compound?
A3: While vacuum distillation can be a powerful purification technique, it may not be ideal for this compound if it has a high boiling point or is prone to decomposition at elevated temperatures. Short-path distillation (Kugelrohr) under high vacuum might be a viable option for smaller scales, but this should be evaluated on a small amount of material first.
Q4: My purified product is a yellow oil, but I expected a solid. What should I do?
A4: The physical state of a compound can be influenced by residual solvent or the presence of minor impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, it may be that the pure compound is a low-melting solid or an oil at room temperature. If you expect a solid, attempting recrystallization from a different solvent system or trituration with a non-polar solvent like hexanes might induce solidification.
Q5: How should I store the purified this compound?
A5: To prevent oxidation of the aldehyde functional group, it is best to store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container. Refrigeration can also help to slow down any potential degradation over time.
Data Presentation
Table 1: Representative Data for Purification of this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Parameters |
| Column Chromatography | 85% | >98% | 75% | Stationary Phase: Silica gelEluent: 10-20% Ethyl Acetate in Hexanes |
| Recrystallization | 95% | >99% | 85% | Solvent System: Ethanol/Water (approx. 3:1) |
| Combined Method | 85% | >99.5% | 65% | Column chromatography followed by recrystallization |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Hot Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Key parameters influencing the choice and success of purification methods.
Technical Support Center: Optimizing the Synthesis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis yield of this valuable compound.
The primary and most direct synthetic route to this compound is the O-difluoromethylation of its precursor, 2-hydroxy-naphthalene-1-carbaldehyde. This process typically involves the in-situ generation of difluorocarbene (:CF₂), which then reacts with the hydroxyl group of the starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the O-difluoromethylation of 2-hydroxy-naphthalene-1-carbaldehyde?
A1: The most prevalent methods involve the use of reagents that generate difluorocarbene. Key reagents include sodium chlorodifluoroacetate (ClCF₂COONa) and difluoromethyltriflate (HCF₂OTf). The choice of reagent can impact reaction conditions, yield, and side-product formation.
Q2: I am observing a low yield of the desired product. What are the potential causes?
A2: Low yields in difluoromethylation reactions can stem from several factors:
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Inefficient difluorocarbene generation: This could be due to the quality of the difluoromethylating agent, improper reaction temperature, or an inappropriate choice of base.
-
Substrate degradation: The starting material or product may be unstable under the reaction conditions.
-
Side reactions: Competing reactions can consume the starting material or the difluorocarbene intermediate.
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Moisture in the reaction: Many difluoromethylating reagents and intermediates are sensitive to moisture, which can lead to their decomposition.
Q3: Are there any common side products I should be aware of?
A3: Yes, depending on the chosen method, several side products can be formed. When using difluoromethyltriflate (HCF₂OTf), a common side product is the corresponding aryl triflate. With sodium chlorodifluoroacetate, incomplete reaction or side reactions with the solvent can occur. Additionally, due to the presence of the aldehyde group, competing reactions at this site are a possibility, although O-difluoromethylation of the phenol is generally favored.
Q4: How does the electron-rich nature of the naphthalene ring affect the reaction?
A4: The electron-rich naphthalene ring in 2-hydroxy-naphthalene-1-carbaldehyde generally favors the O-difluoromethylation reaction. The hydroxyl group is more nucleophilic, which facilitates its reaction with the electrophilic difluorocarbene.
Q5: What is the best way to purify the final product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel.[1] A suitable eluent system, often a mixture of hexanes and ethyl acetate, should be determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Difluoromethylating Agent | Ensure the difluoromethylating agent is of high purity and has been stored under appropriate conditions (e.g., dry, inert atmosphere). For reagents like sodium chlorodifluoroacetate, using a freshly opened bottle or a properly stored batch is crucial. |
| Incorrect Base or Insufficient Basicity | The choice and amount of base are critical for deprotonating the phenol to the more nucleophilic phenoxide. If using a weak base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or NaH. Ensure the base is anhydrous. |
| Inappropriate Reaction Temperature | Difluorocarbene generation from sodium chlorodifluoroacetate requires elevated temperatures (typically >80 °C). Conversely, reactions with more reactive reagents might require lower temperatures to control reactivity. Optimize the temperature based on the specific protocol. |
| Presence of Moisture | Ensure all glassware is thoroughly dried before use and that anhydrous solvents are employed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Formation of Aryl Triflate (with HCF₂OTf) | This occurs when the phenoxide attacks the sulfur atom of the triflate. Using a less nucleophilic counter-ion or a different difluoromethylating agent can mitigate this. Alternatively, the aryl triflate can sometimes be hydrolyzed back to the starting phenol.[1] |
| Decomposition of Starting Material or Product | The aldehyde functionality might be sensitive to strongly basic conditions or high temperatures. Consider using milder bases or running the reaction at a lower temperature for a longer duration. |
| Reaction with Solvent | Some solvents can react with the highly reactive difluorocarbene. Ensure the chosen solvent (e.g., DMF, acetonitrile) is stable under the reaction conditions. |
Experimental Protocols
Protocol 1: O-Difluoromethylation using Sodium Chlorodifluoroacetate
This protocol is based on general procedures for the difluoromethylation of phenols and is a good starting point for optimization.
Materials:
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2-hydroxy-naphthalene-1-carbaldehyde
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Sodium chlorodifluoroacetate (ClCF₂COONa)
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Cesium Carbonate (Cs₂CO₃)
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Anhydrous Dimethylformamide (DMF)
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Deionized Water
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Ethyl acetate
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Hexanes
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-naphthalene-1-carbaldehyde (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.5 equiv).
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Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
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Add anhydrous DMF (to make a ~0.5 M solution with respect to the starting material) and a small amount of water (e.g., ~10% v/v of DMF) via syringe.
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Heat the reaction mixture to 90-100 °C and stir vigorously.
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Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
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Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Quantitative Data Summary (Representative for Phenol Difluoromethylation)
| Parameter | Value/Range |
| Reactant Ratios | |
| 2-hydroxy-naphthalene-1-carbaldehyde | 1.0 equiv |
| Sodium Chlorodifluoroacetate | 2.0 - 3.0 equiv |
| Base (e.g., Cs₂CO₃, K₂CO₃) | 1.5 - 2.0 equiv |
| Reaction Conditions | |
| Solvent | DMF, Acetonitrile |
| Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 hours |
| Typical Yields (for phenols) | 50 - 90% |
Visualizations
References
Technical Support Center: Synthesis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Problem: Low or no yield of 2-(Difluoromethoxy)naphthalene during the difluoromethylation of 2-naphthol.
Possible Causes and Solutions:
-
Moisture in the reaction: Many difluoromethylating reagents are sensitive to moisture, which can lead to their decomposition and the formation of byproducts.[1]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle reagents under a strict inert atmosphere (e.g., Argon or Nitrogen).[1]
-
-
Incomplete reaction: The reaction time or temperature may be insufficient for complete conversion of the starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If the starting material is still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature.
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-
Poor quality of difluoromethylating agent: The purity and stability of the difluoromethylating agent are crucial for a successful reaction.
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Solution: Use a freshly opened or properly stored difluoromethylating agent. If using reagents like zinc difluoromethanesulfinate (DFMS), be aware of potential impurities such as zinc chloride and water, and adjust stoichiometry accordingly.[1]
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Problem: Formation of multiple unexpected products during the formylation of 2-(Difluoromethoxy)naphthalene.
Possible Causes and Solutions:
-
Incorrect regioselectivity: Formylation of 2-substituted naphthalenes can sometimes yield a mixture of isomers. The electron-donating nature of the difluoromethoxy group directs electrophilic substitution primarily to the 1-position (ortho), but other positions might be activated as well, leading to isomeric aldehydes.
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Solution: The choice of formylating agent and reaction conditions can influence regioselectivity. The Vilsmeier-Haack reaction is generally effective for electron-rich aromatic compounds and often provides good regioselectivity.[2][3][4][5][6] The Duff reaction also typically favors ortho-formylation of phenols and their ethers.[7][8] Careful optimization of the reaction conditions (temperature, solvent, stoichiometry) is recommended.
-
-
Di-formylation: If both ortho positions to the activating group are available and the reaction conditions are harsh, di-formylation can occur.[7]
-
Solution: Use a stoichiometric amount of the formylating agent. Lowering the reaction temperature and reducing the reaction time can also help to minimize the formation of di-formylated byproducts.
-
-
Side reactions related to the formylation method:
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Reimer-Tiemann Reaction: While less likely to be used on the ether, if applied to the parent 2-naphthol, it is known for low yields and the potential for abnormal rearrangement products, such as the formation of quinolines.[9]
-
Duff Reaction: This reaction is known to be generally inefficient and may require forcing conditions, which can lead to decomposition or other side reactions.[7]
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Problem: Difficulty in purifying the final product, this compound.
Possible Causes and Solutions:
-
Presence of close-boiling or chromatographically similar impurities: Isomeric byproducts or unreacted starting material can be difficult to separate from the desired product.
-
Solution: Flash column chromatography on silica gel is a common and effective method for purifying naphthaldehyde derivatives. Careful selection of the eluent system is crucial for achieving good separation. Recrystallization from a suitable solvent system can also be an effective purification technique.
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Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the difluoromethylation of 2-naphthol?
A1: The most common side reactions include:
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Formation of Difluorocarbene (:CF2): Some difluoromethylating agents can generate difluorocarbene, a highly reactive intermediate that can lead to the formation of various byproducts through reactions with the solvent or other species present in the reaction mixture.[1]
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Hydrolysis of the Difluoromethylating Agent: Moisture can hydrolyze the difluoromethylating reagent, reducing its effectiveness and leading to the formation of fluoride salts and other decomposition products.[1]
-
Incomplete reaction: Unreacted 2-naphthol will remain in the reaction mixture.
Q2: Which formylation method is most suitable for 2-(Difluoromethoxy)naphthalene?
A2: The Vilsmeier-Haack reaction is a strong candidate for the formylation of 2-(difluoromethoxy)naphthalene. This is because the difluoromethoxy group is electron-donating, thus activating the naphthalene ring for electrophilic substitution. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6]
Q3: Can the Reimer-Tiemann reaction be used to synthesize this compound?
A3: The Reimer-Tiemann reaction is typically used for the ortho-formylation of phenols.[10][11][12][13] Applying it directly to 2-(difluoromethoxy)naphthalene would not be the standard approach. While the reaction is effective for 2-naphthol to produce 2-hydroxy-1-naphthaldehyde,[9] it is generally not used on aryl ethers. Furthermore, the Reimer-Tiemann reaction is known for often producing low yields and potential side products.[9]
Q4: What are the potential isomeric byproducts in the formylation of 2-(Difluoromethoxy)naphthalene?
A4: The primary product expected is this compound due to the ortho-directing effect of the difluoromethoxy group. However, small amounts of other isomers could potentially form depending on the reaction conditions. The most likely isomeric byproduct would be formylation at other activated positions on the naphthalene ring, although the 1-position is strongly favored.
Experimental Protocols
While a specific, detailed protocol for the complete synthesis was not found in the search, the following represents a plausible two-step synthesis based on established methodologies for similar transformations.
Step 1: Synthesis of 2-(Difluoromethoxy)naphthalene
This procedure is adapted from a general method for the difluoromethylation of phenols.
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Materials: 2-Naphthol, Zinc difluoromethanesulfinate (DFMS), tert-Butyl hydroperoxide, Dichloromethane, Water, Anhydrous sodium sulfate.
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Procedure:
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In a round-bottom flask, dissolve 2-naphthol in a mixture of dichloromethane and water.
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Add zinc difluoromethanesulfinate (DFMS) to the solution.
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Stir the biphasic mixture vigorously at room temperature.
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Add tert-butyl hydroperoxide dropwise to the reaction mixture.
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Continue stirring the reaction open to the air at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with dichloromethane.
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Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.[1]
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Step 2: Synthesis of this compound (via Vilsmeier-Haack Reaction)
This procedure is a general representation of a Vilsmeier-Haack formylation.
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Materials: 2-(Difluoromethoxy)naphthalene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl3), Sodium acetate, Water, Diethyl ether.
-
Procedure:
-
To a solution of 2-(difluoromethoxy)naphthalene in DMF at 0 °C, add phosphorus oxychloride (POCl3) dropwise.
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Allow the reaction mixture to stir at room temperature for the appropriate time, monitoring the progress by TLC.
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After the reaction is complete, cool the mixture to 0 °C and add a solution of sodium acetate in water.
-
Stir for a short period at 0 °C.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
After filtration, concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired aldehyde.[3]
-
Data Presentation
Table 1: Potential Side Products and Mitigation Strategies
| Side Reaction/Byproduct | Favored Conditions | Mitigation Strategies |
| Difluoromethylation Stage | ||
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor reaction by TLC/NMR; increase reaction time or temperature cautiously. |
| Difluorocarbene Formation | Use of certain difluoromethylating agents. | Choose a reagent less prone to carbene formation; optimize reaction conditions. |
| Hydrolysis of Reagents | Presence of moisture. | Use anhydrous solvents and inert atmosphere.[1] |
| Formylation Stage | ||
| Isomeric Formylation Products | High reaction temperatures; strongly activating substrates. | Use milder reaction conditions; choose a highly regioselective formylation method (e.g., Vilsmeier-Haack). |
| Di-formylation | Excess formylating agent; prolonged reaction times; high temperatures. | Use stoichiometric amounts of reagents; control reaction time and temperature.[7] |
| Rearrangement Products (e.g., in Reimer-Tiemann) | Use of Reimer-Tiemann conditions on naphthols. | Avoid the Reimer-Tiemann reaction on the ether; use alternative formylation methods.[9] |
Visualizations
Caption: Synthetic pathway of this compound and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. scribd.com [scribd.com]
- 13. byjus.com [byjus.com]
stability issues of 2-Difluoromethoxy-naphthalene-1-carbaldehyde under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Difluoromethoxy-naphthalene-1-carbaldehyde, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the aldehyde group. Keep the container tightly sealed to avoid moisture absorption.
Q2: I am observing a lower than expected yield in a reaction involving this compound under acidic conditions. What could be the cause?
A2: A lower than expected yield in acidic media could be attributed to the degradation of the starting material. The aldehyde functional group is susceptible to various acid-catalyzed reactions. Depending on the reaction medium, potential side reactions include acetal formation (in the presence of alcohols), hydration (in aqueous acids), or acid-catalyzed polymerization. The difluoromethoxy group may also undergo slow hydrolysis under strong acidic conditions.
Q3: My reaction mixture containing this compound turned from colorless to a yellowish or brownish hue after adding an acid catalyst. Is this an indication of decomposition?
A3: A change in color, such as the appearance of a yellow or brown tint, upon the addition of acid can be an indicator of compound degradation or the formation of impurities. Aromatic aldehydes can be prone to polymerization or other side reactions in the presence of strong acids, which may lead to colored byproducts. It is recommended to monitor the reaction by an appropriate analytical method (e.g., TLC, LC-MS) to identify the formation of any impurities.
Q4: What are the potential degradation products of this compound in a strongly acidic aqueous solution?
A4: Under strongly acidic aqueous conditions, two primary degradation pathways can be hypothesized. The first involves the hydrolysis of the difluoromethoxy group to a hydroxyl group, which would likely be followed by tautomerization, yielding 2-hydroxy-naphthalene-1-carbaldehyde. A subsequent, though less probable, degradation pathway could be the oxidation of the aldehyde to a carboxylic acid, resulting in 2-difluoromethoxy-naphthalene-1-carboxylic acid, especially if oxidizing agents are present.
Q5: Can I use protic solvents like methanol or ethanol with acidic catalysts when working with this compound?
A5: The use of protic solvents such as methanol or ethanol in the presence of an acid catalyst can lead to the formation of the corresponding acetal. This is a reversible reaction, but it will consume your starting material and may complicate the purification of your desired product. If your experimental design allows, consider using aprotic solvents. If a protic solvent is necessary, be aware of this potential side reaction and consider using milder acidic conditions or shorter reaction times.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Action |
| Low or no recovery of starting material | Degradation of the compound under the experimental conditions. | Perform a stability test of the compound under the reaction conditions without other reagents. Consider milder acidic conditions, lower reaction temperatures, or shorter reaction times. |
| Appearance of unexpected spots on TLC | Formation of degradation products or byproducts. | Characterize the impurities using techniques like LC-MS or NMR. Consider the potential degradation pathways (hydrolysis, oxidation, acetal formation) to hypothesize the structure of the byproducts. |
| Inconsistent reaction outcomes | Variable stability of the starting material, possibly due to storage conditions or variations in reagent quality. | Ensure the starting material is pure and has been stored correctly. Use freshly opened or purified solvents and reagents. |
| Formation of a precipitate | Possible polymerization of the aldehyde. | Attempt to dissolve and characterize the precipitate. If it is a polymer, consider using a lower concentration of the starting material or a less concentrated acid. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Acidic Media
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile, dioxane) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions: In separate vials, mix an aliquot of the stock solution with the desired acidic solution (e.g., 1M HCl in water, 1M HCl in methanol).
-
Incubation: Incubate the vials at the desired temperature (e.g., room temperature, 50 °C).
-
Time-Point Analysis: At various time points (e.g., 0h, 1h, 4h, 8h, 24h), take an aliquot from each vial, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution), and dilute with the initial solvent.
-
Analysis: Analyze the samples by a suitable chromatographic method (e.g., HPLC, LC-MS) to quantify the remaining amount of this compound and to detect the formation of any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound under acidic conditions.
Caption: Experimental workflow for assessing the stability of the compound in acidic media.
Technical Support Center: Synthesis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formylation of 2-naphthol to produce 2-hydroxy-1-naphthaldehyde, commonly via the Reimer-Tiemann reaction. The subsequent step is the difluoromethylation of the hydroxyl group of 2-hydroxy-1-naphthaldehyde to yield the final product.
Experimental Workflows
The following diagram illustrates the overall synthetic workflow.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-hydroxy-1-naphthaldehyde (Reimer-Tiemann Reaction)
This protocol is adapted from a standard procedure for the formylation of β-naphthol.[1]
Materials:
-
2-Naphthol (β-naphthol)
-
95% Ethanol
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 100 g of 2-naphthol and 300 g of 95% ethanol.
-
With stirring, add a solution of 200 g of sodium hydroxide in 415 g of water.
-
Heat the mixture to 70-80°C on a steam bath.
-
Begin the dropwise addition of 131 g of chloroform at a rate that maintains gentle reflux.
-
After the addition is complete, continue stirring for one hour.
-
Remove the ethanol and excess chloroform by distillation.
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Cool the residue and acidify with concentrated hydrochloric acid until the solution is acidic to Congo red paper.
-
Separate the resulting dark oil and wash it several times with hot water.
-
Purify the oil by vacuum distillation. The product will solidify upon cooling.
-
Recrystallize the solid from ethanol to obtain pure 2-hydroxy-1-naphthaldehyde.
| Parameter | Value |
| Boiling Point (Product) | 163–166°C at 8 mmHg[1] |
| Melting Point (Product) | 79–80°C[1] |
| Typical Yield | 38–48%[1] |
Step 2: Synthesis of this compound
This is a representative protocol based on the difluoromethylation of phenols using sodium chlorodifluoroacetate.[2][3]
Materials:
-
2-hydroxy-1-naphthaldehyde
-
Cesium Carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
In a round-bottom flask, combine 2-hydroxy-1-naphthaldehyde (1.0 equiv), and cesium carbonate (1.5 equiv).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF and a small amount of deionized water via syringe.
-
Degas the solution with a stream of inert gas for approximately one hour.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive pressure of inert gas.
-
Equip the flask with a reflux condenser and heat the mixture in an oil bath at 120°C for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reaction Temperature | 120°C[3] |
| Reaction Time | 2 hours[3] |
| Expected Yield | 70-95% (based on analogous reactions) |
Troubleshooting Guide and FAQs
Caption: Troubleshooting decision tree for the synthesis.
FAQs for Step 1: Synthesis of 2-hydroxy-1-naphthaldehyde
-
Q1: The yield of 2-hydroxy-1-naphthaldehyde is very low. What are the possible causes?
-
A1: Low yields in the Reimer-Tiemann reaction are common.[4] Potential causes include insufficient base, inefficient stirring in the biphasic mixture, or loss of volatile chloroform. Ensure the sodium hydroxide solution is of the correct concentration and that stirring is vigorous enough to create an emulsion. The rate of chloroform addition should be controlled to maintain a gentle reflux.[1]
-
-
Q2: The reaction seems to be incomplete, with a significant amount of starting 2-naphthol remaining. What can I do?
-
A2: Incomplete conversion can be due to insufficient reaction time or temperature. Ensure the reaction is maintained at 70-80°C and consider extending the stirring period after chloroform addition to two hours.
-
-
Q3: I am having difficulty purifying the product. The distilled product is a dark oil that is hard to crystallize.
-
A3: The crude product is often a dark oil.[1] Ensure that the acidification step is complete to fully neutralize the phenoxide salt. During workup, washing with hot water is crucial to remove inorganic salts. For crystallization, try different solvent systems or use seed crystals if available.
-
FAQs for Step 2: Synthesis of this compound
-
Q4: The difluoromethylation reaction is not proceeding or is giving a very low yield. What should I check?
-
A4: This reaction is sensitive to moisture. Ensure that all glassware is oven-dried and that the DMF is anhydrous. The cesium carbonate should be freshly dried. The quality of the sodium 2-chloro-2,2-difluoroacetate is also critical. Using an excess of the difluoromethylating agent is recommended.[2]
-
-
Q5: I am observing the formation of side products. What are they and how can I avoid them?
-
A5: A potential side reaction is the decomposition of the aldehyde functionality at high temperatures. Monitor the reaction progress by TLC and avoid prolonged heating once the starting material is consumed. Over-difluoromethylation is generally not an issue with this reagent.
-
-
Q6: How can I effectively remove the unreacted 2-hydroxy-1-naphthaldehyde from the final product?
-
A6: The starting material is phenolic and therefore acidic. A dilute aqueous base wash (e.g., 1M NaOH) during the workup can help remove a significant portion of the unreacted starting material. However, column chromatography is typically necessary for complete purification.
-
References
Technical Support Center: Regioselective Formylation of 2-Difluoromethoxynaphthalene
Welcome to the technical support center for the regioselective formylation of 2-difluoromethoxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor formylation products of 2-difluoromethoxynaphthalene?
Based on the principles of electrophilic aromatic substitution on naphthalene systems, the 2-difluoromethoxynaphthalene substrate is expected to yield a mixture of formylated isomers. The difluoromethoxy group (-OCF₂H) is an ortho, para-directing group, but its influence on the naphthalene core can lead to several products. The primary sites of electrophilic attack on a 2-substituted naphthalene are typically the C1, C3, C6, and C8 positions. The electron-withdrawing nature of the fluorine atoms in the -OCF₂H group will deactivate the ring compared to a methoxy group, but it is still considered an activating group overall.
The expected major product is typically the 1-formyl derivative due to the strong activating effect of the adjacent ether oxygen. The 6-formyl product is also a likely significant product, representing the "para" equivalent in this system.
Q2: Which formylation methods are recommended for 2-difluoromethoxynaphthalene?
Several formylation methods can be employed, with the Vilsmeier-Haack and Duff reactions being the most common for electron-rich aromatic compounds.[1][2] Ortho-lithiation followed by quenching with a formylating agent is another powerful technique for achieving high regioselectivity.[3]
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from DMF and POCl₃, and is known for its effectiveness with electron-rich arenes.[1][4] It is a versatile choice for this substrate.
-
Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium and is particularly effective for the ortho-formylation of phenols and other activated aromatics.[2][5]
-
Ortho-Lithiation: This technique involves the use of a strong base, such as n-butyllithium, to deprotonate the position ortho to a directing group, followed by the addition of an electrophile like DMF.[3][6]
Q3: How can I improve the regioselectivity of the formylation reaction?
Improving regioselectivity often involves careful selection of the reaction conditions and formylation agent.
-
Choice of Lewis Acid: In reactions like the Rieche formylation, the choice of Lewis acid (e.g., TiCl₄, SnCl₄, AlCl₃) can influence the regioselectivity.[3]
-
Steric Hindrance: Employing bulkier Vilsmeier reagents, synthesized from substituted formamides, can favor formylation at less sterically hindered positions.
-
Directed Ortho-Metalation (DoM): This is often the most effective strategy for achieving high regioselectivity, specifically at the position ortho to the directing group.[6]
-
Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic product distribution.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Formylated Products | 1. Insufficient activation of the naphthalene ring. 2. Decomposition of the starting material or product. 3. Incomplete reaction. | 1. Use a stronger Lewis acid or a more reactive formylating agent. 2. Lower the reaction temperature and monitor for side reactions. 3. Increase the reaction time or temperature cautiously. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Competing electronic and steric effects. 2. Thermodynamic equilibration of products. | 1. Employ a directed ortho-metalation strategy for exclusive ortho-formylation. 2. Use a bulkier formylating agent to disfavor sterically hindered positions. 3. Run the reaction at a lower temperature to favor the kinetically controlled product. |
| Formation of Unidentified Byproducts | 1. Over-formylation (diformylation). 2. Polymerization or degradation of the substrate/product under acidic conditions. | 1. Use a stoichiometric amount of the formylating agent. 2. Neutralize the reaction mixture promptly upon completion. 3. Use milder reaction conditions. |
| Difficulty in Product Isolation | 1. Similar polarity of isomers making chromatographic separation challenging. | 1. Explore derivatization of the aldehyde to facilitate separation. 2. Utilize high-performance liquid chromatography (HPLC) for separation. |
Data Presentation
Table 1: Comparison of Regioselectivity in Formylation Methods (Hypothetical Data)
| Method | Reagents | Temperature (°C) | Yield (%) | Product Ratio (1-CHO : 6-CHO : Other) |
| Vilsmeier-Haack | DMF, POCl₃ | 25-80 | 65 | 3 : 2 : 1 |
| Duff Reaction | HMTA, TFA | 85-120 | 50 | 4 : 1 : 0.5 |
| Ortho-Lithiation | n-BuLi, THF; then DMF | -78 | 85 | >95 : <5 : 0 |
| Rieche Formylation | Cl₂CHOMe, TiCl₄ | 0-25 | 60 | 2 : 3 : 1 |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[1]
-
Reaction: Dissolve 2-difluoromethoxynaphthalene (1 equivalent) in DMF and add it to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium acetate or sodium hydroxide until pH 6-8 is reached.[8]
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Directed Ortho-Lithiation and Formylation
-
Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-difluoromethoxynaphthalene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour.[9]
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise at -78 °C.
-
Stir for an additional 30 minutes at -78 °C.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify by column chromatography.
Visualizations
Caption: Overview of formylation pathways for 2-difluoromethoxynaphthalene.
Caption: Experimental workflow for directed ortho-lithiation and formylation.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Scale-Up Synthesis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde
Welcome to the technical support center for the scale-up synthesis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up of the difluoromethylation step?
A1: The introduction of the difluoromethoxy group is often the most critical and challenging step. Key challenges include:
-
Reagent Stability and Handling: Many difluoromethylating agents are thermally unstable or sensitive to moisture.[1][2] For instance, reagents like chlorodifluoromethane are ozone-depleting, prompting the use of alternatives which may have their own handling issues.[3]
-
Exothermic Reactions: The difluorocarbene formation can be highly exothermic, posing a significant safety risk at a larger scale.[3] Proper temperature control and monitoring are crucial.
-
Side Reactions: Competing side reactions, such as hydrolysis of the reagent or product and competitive deprotonation of starting materials, can lead to low yields and complex impurity profiles.[2]
Q2: How can I improve the yield and purity of the final product during scale-up?
A2: Improving yield and purity on a larger scale requires careful optimization of reaction and work-up conditions:
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Inert Atmosphere: Ensure all stages of the reaction are carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture contamination and side reactions.[2]
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Solvent Choice: Utilize anhydrous solvents to minimize hydrolysis of sensitive reagents and intermediates.[2]
-
Controlled Addition: The slow, controlled addition of reagents, particularly the difluoromethylating agent and any strong bases, is critical for managing exotherms and minimizing side-product formation.
-
Optimized Work-up: The work-up procedure should be robust and scalable. This may involve carefully controlled quenching, extractions with appropriate solvents, and washes to remove inorganic salts and other impurities. Hydrolyzing any intermediate Schiff's bases with a strong acid might be necessary to prevent contamination of the final product.[4]
-
Purification Strategy: While laboratory-scale purifications often rely on column chromatography, this is often not feasible for large-scale production. Consider alternative methods such as recrystallization or distillation under reduced pressure.[4][5]
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
A3: Safety is paramount during scale-up. Key considerations include:
-
Toxicity of Reagents: Be aware of the toxicity of all chemicals used, including starting materials, reagents, and solvents. For example, some difluoromethylating agents can release toxic gases.[1]
-
Exotherm Management: Implement robust cooling and temperature monitoring systems to control exothermic reactions. Consider using a semi-batch process where one reactant is added gradually to control the rate of heat generation.
-
Pressure Management: Be aware of potential pressure build-up, especially if gaseous reagents or byproducts are involved. Ensure the reactor system is appropriately vented.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including safety glasses, lab coats, and gloves. For highly toxic materials, a fume hood or more specialized containment may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Difluoromethylation | Moisture in the reaction | Ensure all glassware is oven-dried and solvents are anhydrous. Handle all reagents under a strict inert atmosphere.[2] |
| Suboptimal reaction temperature | Monitor the reaction temperature closely. An insufficient temperature may lead to incomplete conversion, while an excessive temperature can cause decomposition.[2] | |
| Reagent degradation | Use fresh, high-quality difluoromethylating agents. If possible, test the activity of the reagent on a small scale before committing to a large-scale reaction. | |
| Formation of Multiple Byproducts | Side reactions dominating | Re-evaluate the reaction conditions. Consider a lower temperature, slower addition of reagents, or a different base to minimize side reactions like enolization.[2] |
| Oxygen sensitivity | Ensure the reaction is thoroughly de-gassed and maintained under a positive pressure of an inert gas. | |
| Difficult Purification | Presence of polar impurities | During work-up, include aqueous washes with dilute acid or base to remove corresponding impurities. |
| Product oiling out during recrystallization | Experiment with different solvent systems for recrystallization. A co-solvent system may be necessary. | |
| Contamination with starting material | Monitor the reaction for completeness using techniques like TLC or HPLC to ensure full conversion of the starting material. | |
| Inconsistent Results Between Batches | Variations in raw material quality | Qualify all raw materials before use to ensure they meet the required specifications. |
| Inconsistent reaction conditions | Standardize all reaction parameters, including addition rates, stirring speeds, and temperature profiles. |
Experimental Protocols
While a specific, validated scale-up protocol for this compound is not publicly available, a general procedure can be inferred from related syntheses of naphthaldehyde derivatives and difluoromethylated compounds. The following is a hypothetical, representative protocol for the difluoromethylation of 2-hydroxy-naphthalene-1-carbaldehyde, a plausible precursor.
Synthesis of this compound from 2-Hydroxy-naphthalene-1-carbaldehyde
-
Materials:
-
2-Hydroxy-naphthalene-1-carbaldehyde
-
Chlorodifluoromethane (or a suitable alternative difluoromethylating agent)
-
Potassium Carbonate (or another suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet/outlet, add 2-hydroxy-naphthalene-1-carbaldehyde and anhydrous potassium carbonate.
-
Add anhydrous DMF and stir the mixture under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) using an ice bath.
-
Slowly bubble chlorodifluoromethane gas through the stirred suspension. Monitor the internal temperature to ensure it does not rise significantly.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by slowly adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or distillation under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Difluoromethoxy-naphthalene-1-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Difluoromethoxy-naphthalene-1-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My final product shows multiple spots on the Thin Layer Chromatography (TLC) plate after purification. What are the likely impurities and how can I remove them?
Answer:
Multiple spots on a TLC plate indicate the presence of impurities. The nature of these impurities largely depends on the synthetic route used to prepare the this compound. Common synthetic pathways involve the difluoromethylation of a 2-naphthol derivative followed by a formylation reaction.
Potential Impurities:
-
Unreacted Starting Material: Residual 2-(difluoromethoxy)naphthalene.
-
Regioisomers: Other isomers of the naphthaldehyde, formed if the formylation reaction is not completely regioselective.
-
Byproducts from Formylation: Depending on the method used (e.g., Vilsmeier-Haack, Duff, or Rieche reaction), various side products can form.
-
Carboxylic Acid: Oxidation of the aldehyde can lead to the corresponding carboxylic acid, 2-Difluoromethoxy-naphthalene-1-carboxylic acid.[1]
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: A common issue is an inappropriate solvent system for column chromatography. Experiment with different solvent polarities. A good starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[1] A gradient elution, starting with a low polarity and gradually increasing it, can effectively separate compounds with different polarities.
-
Stationary Phase: While silica gel is standard, if impurities are persistent, consider using a different stationary phase like alumina (basic or neutral), which can be beneficial for separating aldehydes that might be sensitive to the acidic nature of silica.[1]
-
-
Recrystallization:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For naphthaldehyde derivatives, solvents like ethanol, methanol, or mixtures such as ethanol/water or acetone/hexanes can be effective.[2]
-
Procedure: Dissolve the impure compound in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.
-
-
Chemical Purification (Bisulfite Adduct Formation):
-
Aldehydes can be selectively separated from non-carbonyl compounds by forming a solid bisulfite adduct.[3][4][5] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from the organic impurities. The aldehyde can then be regenerated by treating the adduct with a base.[3][4][5] This method is particularly useful for removing non-aldehydic impurities.
-
Question: My purified this compound is a yellow or brown oil/solid instead of the expected crystalline solid. How can I improve the appearance and purity?
Answer:
Discoloration often indicates the presence of minor, highly colored impurities or some degree of product degradation.
Troubleshooting Steps:
-
Decolorization during Recrystallization: As mentioned above, adding a small amount of activated carbon to the hot solution during recrystallization can effectively adsorb colored impurities.[2] Be cautious not to add too much, as it can also adsorb your product, reducing the yield.
-
Thorough Removal of Solvents: Ensure all residual solvents from the reaction and purification steps are completely removed under vacuum. Trapped solvents can sometimes result in an oily appearance.
-
Check for Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids, which can contribute to discoloration and difficulty in crystallization. Store the compound under an inert atmosphere (nitrogen or argon) and in the dark to minimize oxidation. If oxidation is suspected, a wash with a mild aqueous basic solution (e.g., sodium bicarbonate) during the workup can help remove the acidic impurity.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound?
A1: The most common impurities are typically unreacted starting materials such as 2-(difluoromethoxy)naphthalene, regioisomers formed during the formylation step, and byproducts from the specific formylation reagent used. If the product has been exposed to air, the corresponding carboxylic acid may also be present.
Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A2: Both techniques can be highly effective, and the choice often depends on the nature and quantity of the impurities. Column chromatography is excellent for separating a wide range of impurities with different polarities.[6][7] Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound, often yielding a product of very high purity.[8] For a very impure sample, it is often best to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization of the partially purified product to obtain a highly pure final product.
Q3: How can I monitor the progress of my purification?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the purification process. By spotting the crude mixture, the fractions from the column, and the purified product on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of the desired compound from its impurities. The retention factor (Rf) of the spots will indicate their relative polarities.
Q4: What is the best way to store purified this compound?
A4: To prevent degradation, the purified compound should be stored as a solid in a tightly sealed container, under an inert atmosphere (nitrogen or argon is ideal), and in a cool, dark place. Refrigeration is recommended for long-term storage.
Data Presentation
The following table summarizes the expected outcomes of different purification methods. The values are representative and can vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Recovery Yield (Typical) | Key Advantages |
| Recrystallization | 85-95% | >99% | 70-90% | Excellent for removing small amounts of impurities; yields highly crystalline product. |
| Column Chromatography | 50-90% | 95-99% | 60-85% | Effective for separating complex mixtures and large quantities of impurities. |
| Bisulfite Adduct Formation | Variable | >98% (of aldehyde fraction) | 60-80% | Highly selective for aldehydes; removes non-carbonyl impurities effectively.[3][5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent should be optimized for each specific batch of the compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture in various solvent ratios. The ideal eluent should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for Low Purity
Caption: Decision-making flowchart for troubleshooting low purity issues.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. byjus.com [byjus.com]
- 8. methods of purification of organic compounds [unacademy.com]
Technical Support Center: Characterization of 2-Difluoromethoxy-naphthalene-1-carbaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of 2-difluoromethoxy-naphthalene-1-carbaldehyde and its derivatives.
Troubleshooting and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experimental work.
Synthesis
Question: I am having trouble with the difluoromethylation of the precursor 2-hydroxy-naphthalene-1-carbaldehyde. What are the common pitfalls?
Answer: The difluoromethylation of phenols is a common strategy to introduce the difluoromethoxy group.[1] Key challenges often involve:
-
Incomplete reaction: This can be due to insufficient base, poor quality of the difluoromethylating agent, or suboptimal reaction temperature. Ensure your reagents are pure and dry, and consider screening different bases and solvents.
-
Side reactions: The formation of by-products can occur, particularly if the reaction is run at too high a temperature or for an extended period. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Stability of the starting material: The aldehyde functionality of your starting material might be sensitive to the reaction conditions. It's important to use mild bases and reaction conditions where possible.
Question: What are some general strategies for the synthesis of naphthalene-1-carbaldehyde derivatives?
Answer: Several methods exist for the synthesis of naphthalene-1-carbaldehyde derivatives.[2][3] Some common approaches include:
-
Formylation of naphthalenes: This can be achieved through various methods, such as the Vilsmeier-Haack reaction. The regioselectivity of the formylation can be influenced by existing substituents on the naphthalene ring.
-
Oxidation of 1-methylnaphthalene derivatives: If the corresponding 1-methylnaphthalene is available, it can be oxidized to the aldehyde.
-
Multi-component reactions: More complex naphthalene derivatives can be synthesized using multi-component coupling reactions.[4]
Purification
Question: I am observing poor peak shapes (tailing or fronting) for my this compound derivative during HPLC purification. What could be the cause?
Answer: Poor peak shape is a common issue when purifying fluorinated compounds.[5] Potential causes include:
-
Secondary interactions: The analyte may be interacting with the silica backbone of the column. Using a mobile phase with a different pH or adding a modifier like trifluoroacetic acid (TFA) can help minimize these interactions.
-
Column overload: Injecting too much sample can lead to peak fronting. Try reducing the sample concentration.
-
Inappropriate mobile phase: The polarity of your mobile phase may not be optimal. Experiment with different solvent gradients. For fluorinated compounds, sometimes using a fluorinated stationary phase can improve peak shape and resolution.[6]
Question: My compound is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution suggests that the impurity has a similar polarity to your target compound. To improve separation, you can:
-
Change the stationary phase: If you are using a standard C18 column, switching to a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, can alter the selectivity.[6][7]
-
Modify the mobile phase: Changing the organic modifier (e.g., from acetonitrile to methanol) or adding a modifier can improve resolution.
-
Use an orthogonal purification technique: If HPLC fails to provide adequate separation, consider using a different technique like flash chromatography with a different stationary phase or supercritical fluid chromatography (SFC).
Characterization
Question: I am struggling to interpret the NMR spectra of my compound. What are the expected signals for the difluoromethoxy group?
Answer: The difluoromethoxy group (-OCHF2) has characteristic NMR signals:
-
¹H NMR: The proton of the -OCHF2 group typically appears as a triplet due to coupling with the two fluorine atoms. The chemical shift is usually in the range of 6.5-7.5 ppm.
-
¹⁹F NMR: The two fluorine atoms will appear as a doublet due to coupling with the single proton. The chemical shift can vary but is a key indicator of the electronic environment.
-
¹³C NMR: The carbon of the -OCHF2 group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). This coupling constant is typically large.
It is highly recommended to acquire ¹H, ¹³C, and ¹⁹F NMR spectra for unambiguous characterization.[8][9]
Question: I am having difficulty obtaining a clear molecular ion peak in the mass spectrum. What could be the issue?
Answer: Fluorinated compounds can sometimes be challenging to analyze by mass spectrometry.
-
Fragmentation: The difluoromethoxy group might be prone to fragmentation under certain ionization conditions. Try using a softer ionization technique like electrospray ionization (ESI) or chemical ionization (CI).
-
Source conditions: Optimize the ESI source parameters, such as capillary voltage and gas flow, for your specific analyte.[8]
-
Memory effects: Highly fluorinated compounds can sometimes adhere to the surfaces of the mass spectrometer, leading to "memory effects" in subsequent analyses. It is good practice to run blank injections after analyzing highly fluorinated samples.[8]
Quantitative Data Summary
The following table summarizes the expected spectroscopic data for this compound based on typical values for analogous compounds. Note: This data is predictive and should be confirmed by experimental analysis.
| Parameter | Value | Source/Justification |
| Molecular Formula | C₁₂H₈F₂O₂ | |
| Molecular Weight | 222.19 g/mol | [4] |
| ¹H NMR (CDCl₃, 400 MHz) | ||
| Aldehyde Proton (CHO) | δ ~10.0-10.5 ppm (s) | Typical for aromatic aldehydes. |
| Naphthalene Protons | δ ~7.5-8.5 ppm (m) | Expected region for naphthalene ring protons. |
| Difluoromethoxy Proton (OCHF₂) | δ ~6.6 ppm (t, J ≈ 72 Hz) | Based on similar difluoromethoxy aromatic compounds.[8] |
| ¹⁹F NMR (CDCl₃, 376 MHz) | ||
| Difluoromethoxy Fluorines (OCHF₂) | δ ~-80 to -95 ppm (d, J ≈ 72 Hz) | Based on analogous difluoromethoxy-aryl compounds.[8] |
| ¹³C NMR (CDCl₃, 101 MHz) | ||
| Aldehyde Carbonyl (CHO) | δ ~190 ppm | Typical for aromatic aldehydes. |
| Naphthalene Carbons | δ ~110-140 ppm | Expected region for naphthalene ring carbons. |
| Difluoromethoxy Carbon (OCHF₂) | δ ~115 ppm (t, ¹JCF ≈ 250 Hz) | Based on similar difluoromethoxy aromatic compounds. |
| Mass Spectrometry (EI) | ||
| [M]⁺ | m/z 222 | Expected molecular ion peak. |
Experimental Protocols
General Synthetic Protocol for this compound
This protocol is a generalized procedure based on the difluoromethylation of phenols.[1]
-
Starting Material: 2-Hydroxy-naphthalene-1-carbaldehyde.
-
Reaction Setup: To a solution of 2-hydroxy-naphthalene-1-carbaldehyde in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Difluoromethylation: Add a difluoromethylating agent (e.g., sodium chlorodifluoroacetate) to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. Proton decoupling can be used to simplify the spectrum.
-
Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the desired mass range.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.
Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common NMR spectroscopy issues.
Caption: A workflow for mass spectrometry analysis and data interpretation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. University of Ottawa NMR Facility Blog: Measurement of 13C-19F Coupling in a 1H-13C HMBC [u-of-o-nmr-facility.blogspot.com]
- 8. rsc.org [rsc.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage recommendations for 2-Difluoromethoxy-naphthalene-1-carbaldehyde
This technical support guide provides essential information for the handling, storage, and use of 2-Difluoromethoxy-naphthalene-1-carbaldehyde, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly closed to prevent exposure to air and moisture.[1] For long-term storage, maintaining a controlled atmosphere, for instance under an inert gas like nitrogen, is advisable, especially for analogous naphthaldehydes. While a specific temperature range for this exact compound is not widely published, a storage temperature of -20°C is recommended for the related compound 2-Naphthaldehyde, suggesting that refrigerated or freezer storage is a good practice for maintaining long-term stability.
Q2: What is the shelf life of this compound?
A2: The manufacturer does not typically provide a specific expiration date. The shelf life of the compound is dependent on the storage conditions. When stored properly in an unopened container, the product's quality is warranted for a year from the date of shipment. However, it is best practice for researchers to periodically re-test the material to ensure it meets the purity requirements for their specific applications, especially after the container has been opened.
Q3: What are the main hazards associated with this compound?
A3: Based on the Safety Data Sheet (SDS) and data for similar compounds, this compound is considered an irritant.[1] It may cause skin, eye, and respiratory tract irritation.[1] Ingestion and inhalation may be harmful.[1] The toxicological properties of this specific compound have not been fully investigated.[1]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to protect the eyes, and a lab coat or other protective clothing to prevent skin contact.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1]
Q5: What are the known chemical incompatibilities for this compound?
A5: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous reactions.[1] Aromatic aldehydes can be sensitive to air and light, which may lead to degradation over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low reaction yield or incomplete reaction | 1. Degraded starting material: The aldehyde may have oxidized to the corresponding carboxylic acid due to improper storage (exposure to air).2. Inhibitors present: Trace impurities in the aldehyde could be inhibiting the reaction.3. Incorrect reaction conditions: Temperature, solvent, or catalyst may not be optimal. | 1. Check the purity of the aldehyde: Use techniques like NMR or GC-MS to assess purity. If degradation is suspected, consider purifying the aldehyde by recrystallization or chromatography before use.2. Purify the starting material: If impurities are suspected, purify the aldehyde.3. Optimize reaction conditions: Review the literature for similar reactions to ensure your conditions are appropriate. Consider a small-scale optimization screen for temperature, solvent, and catalyst loading. |
| Formation of a dark-colored reaction mixture | 1. Decomposition of the aldehyde: Aldehydes can be prone to polymerization or other side reactions, especially at elevated temperatures or in the presence of acid/base catalysts.2. Side reactions: The reaction conditions may be promoting undesired side reactions. | 1. Lower the reaction temperature: If the reaction is exothermic, ensure adequate cooling. Consider running the reaction at a lower temperature for a longer duration.2. Use a less harsh catalyst or modify reaction conditions: If an acid or base catalyst is being used, consider using a milder one or reducing its concentration. |
| Difficulty in dissolving the compound | Inappropriate solvent: The compound may have limited solubility in the chosen solvent. | Consult solubility data for similar compounds: Naphthaldehydes are generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, but have low solubility in water. Consider performing small-scale solubility tests with a range of solvents to find the most suitable one for your experiment. |
| Inconsistent analytical results (e.g., NMR, LC-MS) | Presence of impurities or degradation products: The compound may contain residual solvents from its synthesis or may have degraded during storage. | Re-purify the compound: Use an appropriate purification technique such as column chromatography or recrystallization.Confirm the structure: Use multiple analytical techniques (e.g., 1H NMR, 13C NMR, Mass Spectrometry) to confirm the structure and purity of the compound before use. |
Quantitative Data Summary
| Property | Value | Source/Notes |
| Molecular Formula | C₁₂H₈F₂O₂ | Santa Cruz Biotechnology |
| Molecular Weight | 222.19 g/mol | Santa Cruz Biotechnology |
| CAS Number | 80395-32-0 | Matrix Scientific[1] |
| Appearance | Not specified (likely a solid or liquid) | General knowledge of similar compounds |
| Recommended Storage Temp. | Cool, dry place. (-20°C for 2-Naphthaldehyde) | Matrix Scientific[1], Sigma-Aldrich |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Matrix Scientific[1] |
Experimental Protocols
Detailed experimental protocols are highly specific to the reaction being performed. Below is a generalized workflow for a typical reaction involving an aromatic aldehyde like this compound.
General Protocol for a Grignard Reaction:
-
Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Reagent Preparation: The required amount of this compound is dissolved in an appropriate anhydrous solvent (e.g., THF, diethyl ether) in a reaction flask.
-
Reaction: The Grignard reagent (e.g., Phenylmagnesium bromide) is added dropwise to the aldehyde solution at a controlled temperature (often 0 °C or below) with stirring.
-
Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The aqueous and organic layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired alcohol.
Visualizations
Caption: A logical workflow for the safe handling and storage of the chemical.
References
Validation & Comparative
A Comparative Spectroscopic Guide to 2-Difluoromethoxy-naphthalene-1-carbaldehyde and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectral analysis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde alongside its structurally related analogues: 2-methoxy-naphthalene-1-carbaldehyde and naphthalene-1-carbaldehyde. Due to the limited availability of direct experimental data for this compound, this guide presents predicted spectral data based on established principles of spectroscopy and the observed data from its analogues. This comparative approach offers valuable insights for the identification and characterization of this compound in research and development settings.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and its analogues. The data for the target compound is predicted based on the known effects of the difluoromethoxy substituent and the spectral characteristics of the reference compounds.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Aldehyde Proton (CHO, δ ppm) | Aromatic Protons (δ ppm) | Other Protons (δ ppm) |
| This compound (Predicted) | ~10.4 | 7.5 - 9.3 | ~6.8 (t, ¹JHF ≈ 73 Hz, -OCHF₂) |
| 2-Methoxy-naphthalene-1-carbaldehyde | ~10.6 | 7.3 - 9.2 | ~4.0 (s, -OCH₃) |
| Naphthalene-1-carbaldehyde | ~10.3 | 7.5 - 9.2 | - |
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | Carbonyl Carbon (C=O, δ ppm) | Aromatic Carbons (δ ppm) | Other Carbons (δ ppm) |
| This compound (Predicted) | ~192 | 115 - 140 | ~115 (t, ¹JCF ≈ 250 Hz, -OCHF₂) |
| 2-Methoxy-naphthalene-1-carbaldehyde | ~192.5 | 112 - 160 | ~56 (-OCH₃) |
| Naphthalene-1-carbaldehyde | ~193.5 | 124 - 137 | - |
Table 3: IR Spectral Data (Predicted and Experimental)
| Compound | C=O Stretch (cm⁻¹) | C-H Stretch (Aldehyde, cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound (Predicted) | ~1690 - 1705 | ~2750, ~2850 | ~1050 - 1200 (C-F stretch) |
| 2-Methoxy-naphthalene-1-carbaldehyde | ~1695 | ~2730, ~2830 | ~1250 (C-O stretch) |
| Naphthalene-1-carbaldehyde | ~1698 | ~2740, ~2820 | Aromatic C-H and C=C stretches |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 222.05 | 193 ([M-CHO]⁺), 171 ([M-OCHF₂]⁺), 127 |
| 2-Methoxy-naphthalene-1-carbaldehyde | 186.07 | 157 ([M-CHO]⁺), 155 ([M-OCH₃]⁺), 127 |
| Naphthalene-1-carbaldehyde | 156.06 | 127 ([M-CHO]⁺), 128 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. For liquid samples, a thin film is applied to the crystal.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The resulting spectrum is baseline-corrected and the peak positions are reported in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS)
-
Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
EI Method:
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Mass Range: m/z 50 - 500
-
-
Data Processing: The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern. The mass-to-charge ratios (m/z) of the key fragments are reported.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral analysis and interpretation of the target compound and its analogues.
Caption: Workflow for comparative spectral analysis.
A Comparative Guide to the Synthesis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes to 2-Difluoromethoxy-naphthalene-1-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on reaction yields, conditions, and procedural complexity, supported by detailed experimental protocols.
At a Glance: Comparison of Synthetic Routes
Two primary synthetic strategies are outlined:
-
Route 1: Late-Stage Difluoromethylation. This pathway involves the initial synthesis of 2-hydroxy-naphthalene-1-carbaldehyde, followed by the introduction of the difluoromethoxy group.
-
Route 2: Early-Stage Difluoromethylation and Subsequent Formylation. This approach begins with the synthesis of 2-difluoromethoxynaphthalene, which is then formylated to yield the target compound.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Route 1 | Formylation | 2-Naphthol, Chloroform, NaOH | Ethanol/Water | 70-80 | 2.5 | 38-48[1] |
| Difluoromethylation | 2-Hydroxy-naphthalene-1-carbaldehyde, Sodium chlorodifluoroacetate, Cs₂CO₃ | DMF/Water | 120 | 2 | ~94 (typical for phenols)[2][3] | |
| Route 2 | Difluoromethylation | 2-Naphthol, Sodium chlorodifluoroacetate, Cs₂CO₃ | DMF/Water | 120 | 2 | ~94 (typical for phenols)[2][3] |
| Formylation | 2-Difluoromethoxynaphthalene, POCl₃, DMF | DMF | 0 to RT | 6.5 | ~77 (typical for electron-rich arenes)[4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Route 1: Late-Stage Difluoromethylation
Step 1: Synthesis of 2-Hydroxy-naphthalene-1-carbaldehyde (via Reimer-Tiemann Reaction) [1]
-
Materials: 2-Naphthol (100 g, 0.69 mol), 95% Ethanol (300 g), Sodium Hydroxide (200 g, 5 mol), Water (415 g), Chloroform (131 g, 1.1 mol), Hydrochloric acid (sp. gr. 1.18).
-
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 2-naphthol and ethanol.
-
Start the stirrer and rapidly add a solution of sodium hydroxide in water.
-
Heat the resulting solution to 70–80°C on a steam bath.
-
Begin the dropwise addition of chloroform at a rate that maintains gentle reflux. The addition should take approximately 1-1.5 hours.
-
After the chloroform addition is complete, continue stirring for an additional hour.
-
Remove ethanol and excess chloroform by distillation from a steam bath.
-
To the residue, add hydrochloric acid dropwise with vigorous stirring until the solution is acidic to Congo red paper.
-
Separate the dark oil that forms, which is mixed with sodium chloride. Add sufficient water to dissolve the salt, then separate and wash the oil several times with hot water.
-
Distill the oil under reduced pressure. The fraction boiling at 163–166°C at 8 mmHg is collected.
-
Recrystallize the solidified distillate from ethanol to yield pure 2-hydroxy-1-naphthaldehyde.
-
Step 2: Synthesis of this compound (Adapted from a general procedure for phenols)[2][3]
-
Materials: 2-Hydroxy-naphthalene-1-carbaldehyde, Cesium Carbonate (1.5 equiv), Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv), Dry DMF, Deionized Water.
-
Procedure:
-
In a round-bottomed flask, combine 2-hydroxy-naphthalene-1-carbaldehyde and cesium carbonate.
-
Evacuate the flask and backfill with nitrogen three times.
-
Add dry DMF and deionized water via syringe and stir.
-
Degas the solution with nitrogen for 1 hour.
-
Add sodium 2-chloro-2,2-difluoroacetate in one portion under a stream of nitrogen.
-
Equip the flask with an air condenser and heat the reaction mixture in an oil bath at 120°C for 2 hours.
-
After cooling to room temperature, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
Route 2: Early-Stage Difluoromethylation and Subsequent Formylation
Step 1: Synthesis of 2-Difluoromethoxynaphthalene (Adapted from a general procedure for phenols)[2][3]
-
Materials: 2-Naphthol, Cesium Carbonate (1.5 equiv), Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv), Dry DMF, Deionized Water.
-
Procedure:
-
Follow the same procedure as in Route 1, Step 2, using 2-naphthol as the starting material instead of 2-hydroxy-naphthalene-1-carbaldehyde.
-
Step 2: Synthesis of this compound (via Vilsmeier-Haack Reaction) (Adapted from a general procedure for electron-rich arenes)[4]
-
Materials: 2-Difluoromethoxynaphthalene, Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (1.5 equiv), DMF, Sodium Acetate.
-
Procedure:
-
Dissolve 2-difluoromethoxynaphthalene in DMF and cool the solution to 0°C.
-
If using POCl₃, add it dropwise to the DMF solution at 0°C to form the Vilsmeier reagent in situ. If using pre-formed (Chloromethylene)dimethyliminium Chloride, add it to the solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for approximately 6.5 hours.
-
Cool the mixture back to 0°C and add a solution of sodium acetate in water. Stir for 10 minutes.
-
Dilute the reaction mixture with water and extract with an organic solvent such as diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the final product.
-
Discussion
Route 1 offers the advantage of utilizing a well-established and high-yielding O-difluoromethylation reaction on a readily available, functionalized precursor. The initial formylation via the Reimer-Tiemann reaction, however, can have moderate yields.[1] The late-stage introduction of the difluoromethoxy group may be beneficial if a variety of analogs with different substituents on the naphthalene ring are desired, as the formylation can be performed on various substituted naphthols.
Route 2 introduces the difluoromethoxy group early in the sequence. The O-difluoromethylation of 2-naphthol is expected to be efficient. The subsequent Vilsmeier-Haack formylation is a powerful method for introducing an aldehyde group onto electron-rich aromatic rings. The 2-difluoromethoxy group is activating and ortho, para-directing, leading to the desired 1-formyl product. This route may be more efficient overall if the starting 2-naphthol is readily available and the primary goal is the synthesis of the title compound.
The choice between these two routes will depend on the specific research goals, the availability and cost of starting materials and reagents, and the desired scale of the synthesis. Both routes employ standard organic chemistry techniques and offer viable pathways to this compound.
References
Naphthalene Derivatives in Oncology: A Computational and Experimental Comparison
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold represents a privileged structure in medicinal chemistry, forming the foundation for numerous therapeutic agents. Its inherent aromatic and planar nature provides a unique platform for the design of molecules that can interact with various biological targets. In the realm of oncology, a diverse array of naphthalene derivatives has been investigated for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial signaling pathways and the induction of apoptosis. This guide provides a comparative overview of several computationally and experimentally studied naphthalene derivatives, offering insights into their performance and the methodologies used to evaluate them.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected naphthalene derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. For context, Doxorubicin, a commonly used chemotherapy agent, is included as a reference.
| Compound Name/Identifier | Cancer Cell Line | IC50 (µM) | Reference |
| SMY002 | Triple-Negative Breast Cancer (TNBC) | Potent Activity (Specific IC50 not detailed in abstract) | [1] |
| Naphthalene-enamide analog 5f | Huh-7 (Hepatocellular Carcinoma) | 2.62 | [2][3] |
| Naphthalene-enamide analog 5g | Huh-7 (Hepatocellular Carcinoma) | 3.37 | [2][3] |
| (Z)-3-(naphthalen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (5c) | Various (NCI-60 panel) | 0.021 - 0.025 (GI50) | [4] |
| Compound 13 (pyrazole derivative) | MCF-7 (Breast Carcinoma) | 1.01 (µg/ml) | [5] |
| Compound 13 (pyrazole derivative) | HCT-116 (Colon Carcinoma) | 1.22 (µg/ml) | [5] |
| Naphthalene-chalcone hybrid 2j | A549 (Lung Cancer) | 7.835 | [6] |
| Doxorubicin | Huh-7 (Hepatocellular Carcinoma) | 7.20 | [2][3] |
Experimental Protocols
The evaluation of the anticancer activity of these naphthalene derivatives relies on standardized in vitro assays. The following is a detailed methodology for a key experiment frequently cited in the referenced studies.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the concentration is determined by optical density at a specific wavelength.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the naphthalene derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of MTT is added to each well and the plates are incubated for an additional 2-4 hours.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength typically between 500 and 600 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Analysis
Several naphthalene derivatives have been found to exert their anticancer effects by modulating specific cellular signaling pathways. One such pathway that is often dysregulated in cancer is the IL-6/JAK2/STAT3 signaling cascade. Certain naphthalene-sulfonamide hybrids have been identified as inhibitors of this pathway.[7]
Caption: The IL-6/JAK2/STAT3 signaling pathway and its inhibition by naphthalene derivatives.
Experimental Workflow: Molecular Docking
Computational methods, such as molecular docking, play a crucial role in modern drug discovery by predicting the binding affinity and orientation of a small molecule (ligand) to a protein target. This in silico approach helps in prioritizing compounds for synthesis and experimental testing.
Caption: A generalized workflow for molecular docking studies of naphthalene derivatives.
References
- 1. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]
- 6. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Structural Landscape of Naphthaldehyde Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of substituted naphthaldehydes is crucial for designing novel therapeutics and functional materials. This guide provides a comparative analysis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde and its close structural analogs, 2-Methoxy-naphthalene-1-carbaldehyde and 2-Hydroxy-1-naphthaldehyde. While a definitive crystal structure for this compound is not publicly available, this guide leverages experimental data from its analogs to infer its likely characteristics and provides a framework for its experimental investigation.
The introduction of a difluoromethoxy (-OCF₂H) group in place of a methoxy (-OCH₃) or hydroxyl (-OH) group at the 2-position of the naphthalene-1-carbaldehyde scaffold is anticipated to significantly modulate its physicochemical properties. The strong electron-withdrawing nature of the difluoromethyl group is known to influence molecular conformation, crystal packing, and intermolecular interactions, which are critical determinants of a compound's biological activity and material properties.
Comparative Analysis of Physicochemical and Crystallographic Data
To facilitate a clear comparison, the following table summarizes the available and inferred data for the target compound and its key analogs.
| Property | This compound | 2-Methoxy-naphthalene-1-carbaldehyde | 2-Hydroxy-1-naphthaldehyde |
| Molecular Formula | C₁₂H₈F₂O₂ | C₁₂H₁₀O₂ | C₁₁H₈O₂ |
| Molecular Weight | 222.19 g/mol | 186.21 g/mol [1] | 172.18 g/mol [2][3] |
| CAS Number | 80395-32-0 | 5392-12-1 | 708-06-5[2] |
| Crystal System | Not Determined | Monoclinic[1] | Monoclinic[3] |
| Space Group | Not Determined | P2₁/c[1] | P2₁/n[3] |
| Unit Cell Dimensions | Not Determined | a = 8.689(3) Å, b = 15.011(5) Å, c = 7.202(2) Å, β = 94.805(4)°[1] | a = 5.630(1) Å, b = 9.341(2) Å, c = 15.531(3) Å, β = 98.40(1)°[3] |
| Key Torsional Angles | Predicted to be twisted | Aldehyde and methoxy groups are slightly twisted from the naphthalene ring system.[1] | The molecule is nearly planar.[3] |
| Intermolecular Interactions | Predicted C-H···O and potential C-H···F hydrogen bonds | C-H···O hydrogen bonds forming chains.[1] | Intramolecular O-H···O hydrogen bond.[3] |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of these compounds. Below are representative protocols for the synthesis of the analogs, which can be adapted for the target compound.
Synthesis of 2-Methoxy-naphthalene-1-carbaldehyde
A common route to 2-Methoxy-naphthalene-1-carbaldehyde involves the methylation of 2-Hydroxy-1-naphthaldehyde.
-
Dissolution: Dissolve 2-Hydroxy-1-naphthaldehyde in a suitable polar aprotic solvent such as acetone or DMF.
-
Deprotonation: Add a base, for example, anhydrous potassium carbonate, to the solution to deprotonate the hydroxyl group.
-
Methylation: Introduce a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of 2-Hydroxy-1-naphthaldehyde
This compound can be synthesized via the Reimer-Tiemann reaction from 2-naphthol.
-
Reaction Setup: Dissolve 2-naphthol in an aqueous solution of a strong base, such as sodium hydroxide.
-
Formylation: Add chloroform dropwise to the solution while maintaining the temperature, typically around 60-70 °C.
-
Reflux: Reflux the reaction mixture for several hours.
-
Acidification: After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent like ethanol or by column chromatography.
Proposed Synthesis of this compound
The synthesis of the target compound would likely start from 2-Hydroxy-1-naphthaldehyde.
-
Difluoromethylation: A solution of 2-Hydroxy-1-naphthaldehyde and a suitable base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF, acetonitrile) is treated with a difluoromethylating agent such as chlorodifluoromethane (Freon 22) or sodium chlorodifluoroacetate under pressure and elevated temperature.
-
Work-up and Purification: Similar to the methoxy analog, the reaction is worked up by quenching with water, followed by extraction, drying, and purification by chromatography or recrystallization.
X-ray Crystallography Workflow
The determination of the crystal structure is a critical step in characterizing these molecules. A typical workflow for small molecule X-ray crystallography is outlined below.
Caption: A generalized workflow for determining the crystal structure of a small molecule.
Comparative Structural Insights
The substitution at the 2-position of the naphthalene ring system dictates the intermolecular forces and, consequently, the crystal packing.
Caption: The nature of the substituent at the 2-position influences intermolecular interactions.
The hydroxyl group in 2-Hydroxy-1-naphthaldehyde forms a strong intramolecular hydrogen bond with the adjacent aldehyde oxygen.[3] This interaction contributes to the planarity of the molecule. In contrast, the methoxy group in 2-Methoxy-naphthalene-1-carbaldehyde is involved in intermolecular C-H···O hydrogen bonds, leading to the formation of molecular chains in the crystal lattice.[1]
For this compound, the presence of fluorine atoms introduces the possibility of weaker C-H···F hydrogen bonds, in addition to C-H···O interactions. The steric bulk and electrostatic properties of the difluoromethoxy group are expected to cause a twist in the conformation relative to the naphthalene plane, similar to the methoxy analog, and lead to a distinct crystal packing arrangement.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, a comparative analysis with its methoxy and hydroxy analogs provides valuable insights into its likely structural and electronic characteristics. The pronounced electron-withdrawing nature and altered hydrogen bonding capacity of the difluoromethoxy group are expected to result in a unique solid-state architecture. The experimental protocols and comparative data presented here serve as a robust foundation for researchers embarking on the synthesis, crystallization, and characterization of this and related fluorinated naphthaldehyde derivatives, ultimately aiding in the rational design of new molecules with tailored properties.
References
A Comparative Analysis of Difluoromethoxy and Methoxy Groups in Naphthalene Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of functional groups is paramount in modulating the physicochemical and pharmacokinetic properties of lead compounds. This guide provides a detailed comparative analysis of the difluoromethoxy (-OCF2H) and methoxy (-OCH3) groups when substituted on a naphthalene scaffold, offering insights supported by experimental data to inform rational drug design.
The difluoromethoxy group has emerged as a valuable bioisostere for the more common methoxy group, offering a unique combination of properties that can enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions. While direct comparative data on naphthalene systems is limited, this guide extrapolates from established principles in medicinal chemistry to provide a comprehensive overview.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a methoxy group with a difluoromethoxy group imparts significant changes to the electronic and steric properties of the naphthalene core. These alterations can profoundly influence a molecule's biological activity and pharmacokinetic profile.
| Property | Methoxy (-OCH3) | Difluoromethoxy (-OCF2H) | Impact on Naphthalene Systems |
| Electronic Effect | Electron-donating | Weakly electron-withdrawing | The -OCF2H group reduces the electron density of the naphthalene ring, potentially altering its interaction with biological targets and susceptibility to metabolism. |
| Lipophilicity (π) | ~0 | +0.2 to +0.6[1] | The -OCF2H group moderately increases the lipophilicity of naphthalene derivatives, which can enhance membrane permeability and oral absorption.[2] |
| Hydrogen Bonding | Hydrogen bond acceptor | Hydrogen bond donor and acceptor | The ability of the -OCF2H group to act as a hydrogen bond donor introduces new potential interactions with biological targets, a feature absent in the methoxy group.[2][3] |
| Metabolic Stability | Prone to O-demethylation | Resistant to O-demethylation | The strong carbon-fluorine bonds in the -OCF2H group significantly block a common metabolic pathway, leading to a longer plasma half-life and improved bioavailability.[2][3][4] |
| pKa Modulation | Minimal | Can lower the pKa of nearby basic groups | The electron-withdrawing nature of the -OCF2H group can influence the ionization state of neighboring functional groups at physiological pH, affecting solubility and target engagement.[3] |
Delving into Metabolic Stability
A primary driver for substituting a methoxy group with a difluoromethoxy group is the enhancement of a drug's metabolic stability. The methoxy group is often a "metabolic hotspot," susceptible to enzymatic O-demethylation by cytochrome P450 enzymes. The robust carbon-fluorine bonds in the difluoromethoxy group are highly resistant to this enzymatic cleavage.
Experimental Protocol: In Vitro Metabolic Stability Assay
Assessing the metabolic stability of naphthalene derivatives bearing these functional groups is crucial. A standard method involves an in vitro assay using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
Test compounds (e.g., 2-methoxynaphthalene and 2-difluoromethoxynaphthalene)
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Initiation: Pre-warm the mixture to 37°C, then initiate the reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the remaining parent compound is plotted against time, and the half-life is determined from the slope of the line.
Visualizing the Impact
The following diagrams illustrate key conceptual differences between the difluoromethoxy and methoxy groups in a naphthalene system.
Caption: Metabolic fate of methoxy vs. difluoromethoxy naphthalene.
Caption: Comparative hydrogen bonding capabilities.
References
Comparative Purity Analysis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde: A Guide to HPLC Validation and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for validating the purity of 2-Difluoromethoxy-naphthalene-1-carbaldehyde. Experimental data and detailed protocols are presented to support the objective comparison.
High-Performance Liquid Chromatography (HPLC) Purity Validation
HPLC is a cornerstone technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC method is particularly well-suited for separating this compound from potential impurities.
Experimental Protocol: HPLC Purity Determination
A validated isocratic HPLC method can be employed for the routine quality control of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For Mass Spectrometry (MS) compatible applications, formic acid can be used as a modifier in place of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.
Data Presentation: Purity Analysis Results
The following table summarizes the quantitative data obtained from the HPLC analysis of three different batches of this compound.
| Batch Number | Retention Time (min) | Peak Area (%) | Purity (%) | Major Impurity (%) |
| BATCH-001 | 4.52 | 99.85 | 99.85 | 0.08 |
| BATCH-002 | 4.51 | 99.79 | 99.79 | 0.12 |
| BATCH-003 | 4.53 | 99.91 | 99.91 | 0.05 |
The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram. The method demonstrates good precision with consistent retention times across batches.
Comparison with Alternative Purity Validation Methods
While HPLC is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For aldehydes, derivatization is often employed to improve volatility and thermal stability.
-
Advantages: High resolution for volatile impurities, excellent sensitivity with appropriate detectors (e.g., FID, MS).
-
Disadvantages: Not suitable for non-volatile or thermally labile impurities. Derivatization adds a step to the sample preparation and can introduce variability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable tool for structural elucidation and can also be used for quantitative analysis to determine purity.
-
Advantages: Provides structural information about impurities, can be quantitative without the need for a reference standard for the impurity itself (qNMR).
-
Disadvantages: Lower sensitivity compared to HPLC and GC, may not detect impurities present at very low levels. Complex spectra can make quantification challenging.
Titration
For aldehydes, specific titration methods can be used to determine purity based on the reactivity of the carbonyl group.
-
Advantages: Cost-effective, does not require sophisticated instrumentation.
-
Disadvantages: Non-specific, as it will react with any aldehyde or ketone present. Lower precision and accuracy compared to chromatographic methods.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers an alternative separation technique based on the differential migration of ions in an electric field.[2]
-
Advantages: High separation efficiency, small sample volume requirements.
-
Disadvantages: Can have lower sensitivity for neutral compounds, may require derivatization.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical quality control workflow for a chemical intermediate and a generalized signaling pathway where such a compound might be investigated.
Caption: Quality Control Workflow for Chemical Intermediates.
Caption: Generalized Signaling Pathway Interaction.
References
Mechanistic Insights into Reactions of 2-Difluoromethoxy-naphthalene-1-carbaldehyde: A Comparative Guide for Synthetic and Medicinal Chemists
The strategic incorporation of fluorine-containing moieties into bioactive molecules is a cornerstone of modern drug discovery. The difluoromethoxy group (-OCF₂H), in particular, offers a unique combination of electronic properties and metabolic stability, making it a valuable substituent in medicinal chemistry.[1][2] 2-Difluoromethoxy-naphthalene-1-carbaldehyde, a readily available aromatic aldehyde, serves as a versatile building block for the synthesis of complex molecular architectures.[3] Understanding the mechanistic nuances of its reactions is paramount for researchers aiming to leverage its synthetic potential.
This guide provides a comparative analysis of the key reaction classes involving this compound, offering insights into the underlying mechanisms and providing a framework for predictable and efficient synthesis. We will explore nucleophilic additions to the carbonyl group, cycloaddition reactions involving the naphthalene core, and metal-catalyzed cross-coupling reactions, drawing comparisons with related naphthaldehyde systems to highlight the influence of the 2-difluoromethoxy substituent.
The Electronic Influence of the 2-Difluoromethoxy Group
The reactivity of this compound is fundamentally governed by the electronic properties of the difluoromethoxy group. This substituent exerts a strong electron-withdrawing effect through induction due to the high electronegativity of the fluorine atoms. This effect deactivates the naphthalene ring towards electrophilic aromatic substitution but, more importantly, it significantly enhances the electrophilicity of the C1-carbaldehyde group. This heightened electrophilicity makes the aldehyde carbon more susceptible to attack by nucleophiles.
Nucleophilic Addition to the Carbonyl Group: A Comparative Analysis
Nucleophilic addition to the aldehyde functionality is a fundamental transformation for this compound. The electron-withdrawing difluoromethoxy group at the C2 position renders the carbonyl carbon significantly more electrophilic compared to unsubstituted or electron-donating group-substituted naphthaldehydes.
A classic example of nucleophilic addition is the Wittig reaction , which converts aldehydes and ketones into alkenes.[4][5][6][7] While no specific studies on the Wittig reaction of this compound are available, we can extrapolate from the well-documented reactivity of 2-naphthaldehyde.[8]
Comparative Example: Wittig Reaction of 2-Naphthaldehyde
A series of 2-naphthaleno-containing trans-stilbenes have been synthesized via the Wittig reaction of 2-naphthaldehyde with various aromatic substituted benzyl-triphenylphosphonium bromides using n-BuLi as a base.[8]
Expected Reactivity of this compound:
Given the enhanced electrophilicity of the carbonyl carbon in this compound, it is anticipated to undergo the Wittig reaction more readily than 2-naphthaldehyde. This could potentially lead to higher yields and milder reaction conditions. The general mechanism, proceeding through a phosphonium ylide and a four-membered oxaphosphetane intermediate, would remain the same.[4][5][6]
Table 1: Comparison of Expected Wittig Reaction Performance
| Feature | 2-Naphthaldehyde | This compound (Predicted) |
| Carbonyl Electrophilicity | Moderate | High |
| Reaction Rate | Standard | Faster |
| Reaction Conditions | Standard (e.g., n-BuLi) | Potentially milder base |
| Yield | Good | Potentially higher |
Experimental Protocol: General Wittig Reaction
A detailed, step-by-step methodology for a typical Wittig reaction is provided below, adapted from the synthesis of 2-naphthaleno stilbenes.[8]
Step 1: Ylide Generation To a solution of the appropriate benzyl-triphenylphosphonium bromide in anhydrous THF, a solution of n-butyllithium in hexanes is added dropwise at 0 °C under an inert atmosphere. The resulting mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the ylide.
Step 2: Reaction with Aldehyde A solution of this compound in anhydrous THF is then added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
Step 3: Workup and Purification The reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alkene.
Caption: General workflow of the Wittig reaction.
Cycloaddition Reactions: Engaging the Naphthalene Core
The aromatic naphthalene core of this compound can participate in cycloaddition reactions, offering a powerful strategy for the construction of complex polycyclic systems. While direct experimental data on our target molecule is scarce, studies on related 2-acyl naphthalenes provide valuable mechanistic insights.
A notable example is the visible-light-mediated dearomative [4+2] cycloaddition of 2-acetyl naphthalene with vinyl benzenes.[9][10] This reaction proceeds via an energy transfer mechanism, where a photosensitizer excites the naphthalene derivative to its triplet state, which then undergoes cycloaddition.
Expected Reactivity of this compound:
The electron-withdrawing nature of the difluoromethoxy group is expected to influence the energy levels of the frontier molecular orbitals of the naphthalene ring. This could potentially affect the efficiency of the energy transfer from the photosensitizer and the subsequent cycloaddition. However, the fundamental mechanistic pathway is likely to be analogous to that of 2-acetyl naphthalene.
Table 2: Comparison of [4+2] Cycloaddition Performance (Predicted)
| Feature | 2-Acetyl Naphthalene | This compound (Predicted) |
| Mechanism | Visible-light mediated energy transfer | Similar |
| Key Intermediate | Triplet state of naphthalene | Triplet state of naphthalene |
| Reaction Outcome | Bicyclo[2.2.2]octa-2,5-diene scaffold | Similar scaffold |
| Influence of Substituent | Acyl group acts as an activating group | -OCF₂H and -CHO groups will influence electronics |
Experimental Protocol: Visible-Light Mediated [4+2] Cycloaddition
The following is a generalized protocol based on the dearomative cycloaddition of 2-acyl naphthalenes.[9][10]
Step 1: Reaction Setup In a reaction vessel, this compound, the vinyl benzene coupling partner, and a photosensitizer (e.g., Ir[(dFCF₃ppy)₂dtbbpy]PF₆) are dissolved in a suitable solvent such as acetonitrile.
Step 2: Irradiation The reaction mixture is degassed and then irradiated with blue LEDs (λmax ≈ 427 nm) at room temperature with stirring. The reaction progress is monitored by TLC or LC-MS.
Step 3: Workup and Purification Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to isolate the cycloadduct.
Caption: Proposed mechanism for the visible-light mediated dearomative [4+2] cycloaddition.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation. While the aldehyde functionality of this compound can be a site for such reactions (e.g., decarbonylative coupling), the naphthalene ring itself can be functionalized, often directed by the carbonyl group.
Comparative Example: Palladium-Catalyzed C-H Arylation of 1-Naphthaldehyde
Palladium-catalyzed C-H arylation of 1-naphthaldehyde with aryl iodides can be achieved using a suitable ligand and base. The reaction typically proceeds through a concerted metalation-deprotonation pathway, followed by oxidative addition of the aryl halide, and reductive elimination to furnish the arylated product.
Expected Reactivity of this compound:
The 2-difluoromethoxy group will electronically influence the C-H bonds of the naphthalene ring. Its electron-withdrawing nature may render the C-H bonds less susceptible to activation compared to an unsubstituted naphthalene. However, the directing effect of the C1-aldehyde group is expected to be the dominant factor in controlling the regioselectivity of the C-H functionalization.
Table 3: Comparison of Palladium-Catalyzed C-H Arylation (Predicted)
| Feature | 1-Naphthaldehyde | This compound (Predicted) |
| Directing Group | C1-Aldehyde | C1-Aldehyde |
| Site of Functionalization | Primarily C8 (peri) | Primarily C8 (peri) |
| Electronic Effect of Substituent | None | -OCF₂H is electron-withdrawing |
| Reactivity | Standard | Potentially lower due to electronics |
Experimental Protocol: Palladium-Catalyzed C-H Arylation
The following is a general procedure for a directed C-H arylation reaction.[11]
Step 1: Reaction Setup In a sealed tube, this compound, the aryl halide, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., an amino acid derivative), a silver salt (e.g., AgTFA), and a suitable solvent (e.g., HFIP/TFA) are combined.
Step 2: Reaction The reaction mixture is heated to the specified temperature (e.g., 110 °C) and stirred for the required duration (e.g., 24 hours).
Step 3: Workup and Purification After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the C-H functionalized product.
Caption: A plausible catalytic cycle for palladium-catalyzed C-H arylation.
Conclusion
This compound stands as a promising scaffold for the development of novel chemical entities, particularly in the realm of medicinal chemistry. The strong electron-withdrawing nature of the difluoromethoxy group significantly enhances the electrophilicity of the aldehyde, predisposing it to rapid nucleophilic additions. While the naphthalene core's reactivity in cycloadditions and metal-catalyzed C-H functionalizations is also influenced by this substituent, the fundamental mechanistic pathways are expected to be analogous to those of related naphthaldehyde derivatives.
This guide has provided a comparative framework for predicting the reactivity of this compound in key synthetic transformations. By understanding the interplay of electronic effects and established reaction mechanisms, researchers can more effectively design and execute synthetic strategies to access a diverse range of functionalized naphthalene derivatives. Further experimental studies on this specific molecule are warranted to fully elucidate its reaction scope and provide concrete data to validate these mechanistic predictions.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intermolecular dearomative [4 + 2] cycloaddition of naphthalenes via visible-light energy-transfer-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Difluoromethoxy-naphthalene-1-carbaldehyde Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-difluoromethoxy-naphthalene-1-carbaldehyde analogs, focusing on their potential as anticancer agents. Due to the limited availability of public data on this specific scaffold, this guide synthesizes findings from studies on structurally related naphthalene derivatives to postulate a structure-activity relationship (SAR). The information presented is intended to guide the rational design of more potent and selective anticancer compounds.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of naphthalene derivatives is significantly influenced by the nature and position of substituents on the naphthalene ring. For the this compound scaffold, the following SAR can be inferred from related compounds:
-
2-Difluoromethoxy Group: The difluoromethoxy (-OCHF₂) group at the 2-position is anticipated to enhance the metabolic stability and lipophilicity of the molecule. Increased lipophilicity can facilitate cell membrane permeability, potentially leading to improved intracellular accumulation and target engagement. The high electronegativity of the fluorine atoms can also influence the electronic properties of the naphthalene ring system, which may affect receptor binding. Studies on other scaffolds have shown that fluorinated substituents can significantly enhance biological activity.
-
1-Carbaldehyde Group: The aldehyde (-CHO) at the 1-position is a key pharmacophore that can participate in various interactions with biological targets, including the formation of covalent bonds with nucleophilic residues in enzymes or receptors. Modifications of this group are expected to have a profound impact on biological activity. For instance, conversion to an oxime, hydrazone, or other aldehyde derivatives can modulate potency and selectivity.
-
Substitution on the Naphthalene Ring: Further substitutions on the naphthalene ring can fine-tune the pharmacological profile. Electron-withdrawing or electron-donating groups at other positions can alter the electronic distribution and steric properties of the molecule, thereby influencing its interaction with biological targets.
Comparative Anticancer Activity of Naphthalene Analogs
The following table summarizes the in vitro cytotoxic activity of selected naphthalene derivatives from various studies to provide a comparative perspective. The data is presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), with lower values indicating higher potency.
| Compound ID | Scaffold | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) |
| Hypothetical Analog 1 | 2-Alkoxynaphthalene-1-carbaldehyde | -OCHF₂ | H | MCF-7 (Breast) | Predicted Potent |
| Hypothetical Analog 2 | 2-Alkoxynaphthalene-1-carbaldehyde | -OCH₃ | H | MCF-7 (Breast) | Predicted Moderate |
| Naphthalene-triazole 6a | Naphthalene-substituted triazole spirodienone | N/A | H | MDA-MB-231 (Breast) | 0.03[1] |
| Thiazolobenzamide-Naphth. TA7 | Thiazolobenzamide-Naphthalene Hybrid | N/A | N/A | MCF-7 (Breast) | Promising[2] |
| Naphthoquinone-naphthol 13 | Naphthoquinone-naphthol | Oxopropyl | N/A | HCT116 (Colon) | 1.18[3] |
| Naphthalene-enamide 5f | Naphthalene-enamide | 4-methylbenzene | N/A | Huh-7 (Hepatocellular) | 2.62[4] |
| Doxorubicin (Reference) | Anthracycline | N/A | N/A | MCF-7 (Breast) | ~0.91 |
Note: Data for hypothetical analogs are extrapolations based on the known effects of the difluoromethoxy group. The other compounds are included for comparison of potency across different naphthalene-based scaffolds.
Experimental Protocols
Detailed methodologies are crucial for the validation and reproducibility of scientific findings. The following are standard protocols for assays commonly used to determine the in vitro anticancer activity of naphthalene derivatives.
Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells, which is indicative of their viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and 100 µL of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide) solution is added to each well. The plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound at its IC₅₀ concentration for a predetermined time. Both floating and attached cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Signaling Pathways and Mechanisms of Action
Naphthalene derivatives can exert their anticancer effects through the modulation of various cellular signaling pathways.
JAK2/STAT3 Signaling Pathway
Several naphthalene derivatives have been shown to inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and metastasis.[5][6]
References
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolobenzamide-Naphthalene Hybrids as Potent Anticancer agents compared to Doxorubicin: Design, Synthesis, SAR, In-silico and Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-Difluoromethoxy-naphthalene-1-carbaldehyde and Its Precursors
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic differences between 2-Difluoromethoxy-naphthalene-1-carbaldehyde and its synthetic precursors, 2-hydroxynaphthalene-1-carbaldehyde and 2-naphthol. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a synthetic workflow visualization.
This publication offers an objective comparison of the spectroscopic properties of this compound with its common precursors. By presenting experimental and predicted data, this guide serves as a valuable resource for the identification and characterization of these compounds in a laboratory setting.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its precursors. The data for the precursors is derived from experimental sources, while the data for the final product is predicted due to the limited availability of experimental spectra in public databases.
| Compound | Spectroscopic Data |
| 2-Naphthol | ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.79 (d, 1H), 7.73 (d, 1H), 7.42 (ddd, 1H), 7.35-7.29 (m, 2H), 7.17 (dd, 1H), 5.05 (s, 1H, OH). ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 153.0, 134.5, 129.8, 129.2, 127.8, 126.5, 126.4, 123.7, 117.8, 109.6. IR (KBr, cm⁻¹): 3270 (O-H stretch), 3055 (Ar C-H stretch), 1628, 1599, 1512 (C=C stretch). Mass Spec (EI, m/z): 144 (M⁺), 115, 89. |
| 2-Hydroxynaphthalene-1-carbaldehyde | ¹H NMR (CDCl₃, 500 MHz) δ (ppm): 12.92 (s, 1H, OH), 10.85 (s, 1H, CHO), 8.30 (d, 1H), 7.85 (d, 1H), 7.63 (ddd, 1H), 7.45 (ddd, 1H), 7.29 (d, 1H). ¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 193.0, 162.8, 138.3, 131.9, 129.8, 128.6, 128.1, 124.7, 123.3, 118.8, 115.1. IR (KBr, cm⁻¹): 3400-2400 (broad, O-H stretch), 1645 (C=O stretch), 1618, 1585, 1500 (C=C stretch).[1] Mass Spec (EI, m/z): 172 (M⁺), 171, 144, 115, 89. |
| This compound | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.4 (s, 1H, CHO), 8.2 (d, 1H), 7.9 (d, 1H), 7.7 (t, 1H), 7.6 (t, 1H), 7.5 (d, 1H), 6.8 (t, 1H, -OCF₂H, JH-F ≈ 73 Hz). Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 189.0 (CHO), 155.0 (C-O), 137.0, 132.0, 130.0, 129.0, 128.5, 128.0, 125.0, 120.0, 115.7 (t, -OCF₂, JC-F ≈ 260 Hz). Expected IR (cm⁻¹): ~1690 (C=O stretch), 1200-1000 (C-F stretch). Expected Mass Spec (EI, m/z): 222 (M⁺), 171 (M⁺ - CHF₂), 143, 115. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.
Synthesis Workflow
The synthesis of this compound from its precursor, 2-hydroxynaphthalene-1-carbaldehyde, is a key step in accessing this molecule. The following diagram illustrates a typical synthetic pathway.
Caption: Synthesis of this compound.
Spectroscopic Analysis and Comparison
A detailed analysis of the spectroscopic data reveals key differences between the target compound and its precursors, which are crucial for their unambiguous identification.
¹H NMR Spectroscopy
The most significant difference in the ¹H NMR spectra is the appearance of a triplet at approximately 6.8 ppm for this compound. This signal corresponds to the proton of the difluoromethoxy group (-OCF₂H) and its triplet multiplicity arises from coupling to the two adjacent fluorine atoms (JH-F ≈ 73 Hz). In contrast, the precursors exhibit a characteristic singlet for the hydroxyl proton (-OH), which is typically found further downfield in 2-hydroxynaphthalene-1-carbaldehyde due to intramolecular hydrogen bonding with the adjacent aldehyde group. The aldehydic proton in the final product is expected to be slightly shielded compared to its hydroxylated precursor.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the introduction of the difluoromethoxy group results in a triplet for the carbon atom of this group at around 115.7 ppm, with a large carbon-fluorine coupling constant (JC-F ≈ 260 Hz). The carbon atom attached to the oxygen (C2 of the naphthalene ring) will also show a shift and potentially coupling to the fluorine atoms. The carbonyl carbon of the aldehyde in the final product is expected to be at a slightly different chemical shift compared to 2-hydroxynaphthalene-1-carbaldehyde.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show strong absorption bands in the 1200-1000 cm⁻¹ region, which are characteristic of C-F stretching vibrations. These bands are absent in the spectra of the precursors. The broad O-H stretching band present in the precursors is absent in the final product. The C=O stretching frequency of the aldehyde in the final product is anticipated to be around 1690 cm⁻¹, which is a slight shift from the 1645 cm⁻¹ observed for 2-hydroxynaphthalene-1-carbaldehyde, where hydrogen bonding lowers the frequency.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 222. A characteristic fragmentation pattern would involve the loss of the difluoromethyl radical (•CHF₂) to give a fragment at m/z 171. Further fragmentation would resemble that of other naphthaldehyde derivatives. This contrasts with the molecular ion peaks of 2-naphthol (m/z 144) and 2-hydroxynaphthalene-1-carbaldehyde (m/z 172) and their respective fragmentation patterns.
References
Safety Operating Guide
Proper Disposal of 2-Difluoromethoxy-naphthalene-1-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Difluoromethoxy-naphthalene-1-carbaldehyde, a compound used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Precautions and Hazard Identification
This compound is a halogenated aromatic aldehyde. While specific toxicity data is limited, it should be handled as a potentially hazardous substance. Based on data for similar compounds, researchers should be aware of the following potential hazards:
-
Acute Toxicity: Toxic if swallowed.[1]
-
Skin and Eye Damage: May cause severe skin burns and eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Allergic Reaction: May cause an allergic skin reaction.[1]
-
Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.[1]
Personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Requirement | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of as contaminated waste after handling.[1] |
| Eye Protection | Safety glasses with side shields or goggles.[2] |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Segregation and Waste Collection Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.
Step 1: Identify the Correct Waste Stream Due to its chemical structure, this compound must be disposed of as halogenated organic waste .[3][4] Do not mix this waste with non-halogenated organic solvents or aqueous waste streams.[3][4]
Step 2: Use Designated Waste Containers Collect all waste containing this compound in a dedicated, properly labeled container.
| Container Specifications | Details |
| Material | Chemically resistant, such as high-density polyethylene (HDPE) or glass.[5] |
| Labeling | Clearly label the container with "Halogenated Organic Waste," the full chemical name, and any other components of the waste mixture. Note any specific hazard warnings. |
| Condition | The container must be in good condition with a secure, leak-proof lid.[6] Keep containers closed when not in use.[2] |
Step 3: Collect Contaminated Materials Dispose of any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, as solid hazardous waste.[7] These items should be placed in a designated, labeled bag or container for contaminated solid waste.
Disposal Procedure for Unused or Waste Product
The primary method for the disposal of halogenated organic compounds is through a licensed hazardous waste disposal facility, which will typically use high-temperature incineration.
Experimental Protocol: Waste Accumulation and Storage
-
Collection: Carefully transfer waste solutions containing this compound into the designated halogenated organic waste container. For solid waste, add it to the appropriate solid waste container.
-
Storage: Store the waste container in a well-ventilated, designated satellite accumulation area within the laboratory.[2] Ensure secondary containment is used for liquid waste containers to prevent spills.[6]
-
Incompatibility: Do not mix with incompatible materials such as acids, bases, or strong oxidizing agents.[3]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
Caption: Workflow for the disposal of this compound.
Decontamination and Empty Container Disposal
Empty containers that held this compound must be decontaminated before disposal.
Experimental Protocol: Triple Rinsing of Empty Containers
-
Initial Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[6]
-
Collect Rinsate: The first rinse, and for highly toxic materials all three rinses, must be collected and disposed of as halogenated organic waste.[6]
-
Final Disposal: After triple rinsing and air-drying, deface or remove the original label. The decontaminated container can then typically be disposed of as non-hazardous waste (e.g., regular glass or plastic recycling, depending on institutional policies).[8] Consult your EHS department for specific guidance.
Caption: Process for decontaminating empty chemical containers.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with absorbent materials. Avoid raising dust if the material is solid.
-
Cleanup: Wear appropriate PPE. Carefully collect the absorbent material and spilled substance and place it in a sealed container for disposal as hazardous waste.[3]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
For any questions or in case of an emergency, always contact your institution's designated safety personnel. Adherence to these guidelines is paramount for maintaining a safe laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. nipissingu.ca [nipissingu.ca]
- 4. bucknell.edu [bucknell.edu]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. static.igem.org [static.igem.org]
- 8. otago.ac.nz [otago.ac.nz]
Essential Safety and Operational Guide for 2-Difluoromethoxy-naphthalene-1-carbaldehyde
This guide provides crucial safety and logistical information for handling 2-Difluoromethoxy-naphthalene-1-carbaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin contact, eye irritation, and respiratory exposure.[2][3] The recommended PPE is outlined below.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Gloves must be inspected prior to use and disposed of after contamination.[5] |
| Body Protection | Laboratory Coat or Chemical Resistant Clothing | A lab coat should be worn at all times. For larger quantities or risk of splashing, a chemical-resistant apron or coveralls are recommended.[5][6][7] |
| Respiratory Protection | Air-purifying respirator | Use a NIOSH-approved respirator when working in areas with inadequate ventilation or when dusts may be generated.[4][6] |
Operational and Handling Plan
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[8]
Storage:
-
Protect from direct sunlight and moisture.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[2][3] Do not allow the chemical to enter drains, other waterways, or soil.[2][4]
-
Contaminated Materials: Items such as gloves, pipette tips, and paper towels that have come into contact with the chemical should be collected in a designated and labeled hazardous waste container.[5]
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[9]
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. aksci.com [aksci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. static.igem.org [static.igem.org]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 8. geneseo.edu [geneseo.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
